Orteronel
Description
This compound has been investigated for the treatment of Prostate Cancer.
This compound is an orally bioavailable non-steroidal androgen synthesis inhibitor of steroid 17alpha-monooxygenase (17,20 lyase) with potential antiandrogen activity. TAK-700 binds to and inhibits the steroid 17alpha-monooxygenase in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1 (P450C17), localized to the endoplasmic reticulum (ER), exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces steroidal hormones, such as progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
non-steroidal 17,20-lyase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319121 | |
| Record name | Orteronel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566939-85-3, 426219-23-0 | |
| Record name | Orteronel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566939-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orteronel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566939853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orteronel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orteronel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTERONEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5K2FNS92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Orteronel's Mechanism of Action in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1), a critical component in the androgen biosynthesis pathway. By targeting this enzyme, this compound effectively reduces the production of androgens, which are the primary drivers of prostate cancer growth and progression. This document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes involved. While showing promise in early trials by significantly reducing androgen levels and prostate-specific antigen (PSA), this compound did not meet the primary endpoint of improved overall survival in a key Phase III trial in the post-docetaxel setting, leading to the discontinuation of its development for castration-resistant prostate cancer.[1][2] However, its well-defined mechanism and selective action remain of significant interest to the research community.
Core Mechanism of Action: Selective Inhibition of CYP17A1
This compound's primary molecular target is CYP17A1, a dual-function enzyme that exhibits both 17α-hydroxylase and 17,20-lyase activity.[3] These two activities are sequential and essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone and dihydrotestosterone (DHT).[2]
A distinguishing feature of this compound is its greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[3] Preclinical studies have demonstrated that this compound is 5.4 times more potent at inhibiting human 17,20-lyase activity compared to 17α-hydroxylase activity in a cell-free enzyme assay.[3] This selectivity is significant because the 17α-hydroxylase activity is also required for cortisol synthesis. By preferentially inhibiting the 17,20-lyase step, this compound was designed to minimize the mineralocorticoid excess and adrenal insufficiency that can be associated with less selective CYP17A1 inhibitors, potentially reducing the need for concomitant corticosteroid administration.[3]
The inhibition of CYP17A1 by this compound is reversible.[3] Kinetic analyses of its binding to CYP17A1 have revealed a multi-step process, beginning with the rapid formation of an initial complex followed by a slower transition to a more tightly bound state.[2]
Downstream Effects: Androgen Deprivation and Suppression of AR Signaling
The direct consequence of this compound's inhibition of CYP17A1 is a significant reduction in the synthesis of androgens in the testes, adrenal glands, and within the prostate cancer cells themselves.[3] This leads to a sharp decline in the circulating levels of key androgens, including testosterone and DHEA.[3]
Prostate cancer cell proliferation is predominantly driven by the androgen receptor (AR), a nuclear hormone receptor. Testosterone and its more potent metabolite, DHT, are the primary ligands for the AR. Upon ligand binding, the AR translocates to the nucleus, where it functions as a transcription factor, regulating the expression of genes involved in cell growth, proliferation, and survival.
By depleting the pool of available androgens, this compound effectively prevents the activation of the AR signaling pathway. This disruption of AR-mediated gene transcription is the ultimate mechanism through which this compound exerts its anti-tumor effects in prostate cancer cells. Clinical studies have consistently shown a marked decrease in serum PSA levels, a well-established biomarker for AR activity, in patients treated with this compound.[3]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been quantified in numerous studies. The following tables summarize key data on its inhibitory potency and clinical outcomes.
Table 1: Preclinical Inhibitory Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (17,20-lyase) | 38 nM | Human (recombinant) | [4] |
| 54 nM | Rat (recombinant) | [4] | |
| 139 nM | Preclinical studies | [5] | |
| IC50 (17α-hydroxylase) | 760 nM | Preclinical studies | [5] |
| Selectivity (17,20-lyase vs 17α-hydroxylase) | 5.4-fold | Human (cell-free assay) | [3] |
| 27-fold (DHEA vs Cortisol suppression) | Human adrenal tumor cells | [3] | |
| Kd (binding to CYP17A1) | 56 nM (R-enantiomer) | Human | [2] |
| 40 nM (S-enantiomer) | Human | [2] |
Table 2: Clinical Efficacy of this compound in Prostate Cancer
| Clinical Trial Phase | Patient Population | This compound Dose | Key Findings | Reference |
| Phase I/II | Metastatic Castration-Resistant Prostate Cancer (mCRPC), chemotherapy-naïve | 100-600 mg BID | ≥50% PSA decline in 65% of evaluable patients at 12 weeks. | [6] |
| Phase II | Non-metastatic Castration-Resistant Prostate Cancer (nmCRPC) | 300 mg BID | 16% of patients achieved PSA ≤0.2 ng/mL at 3 months. Median time to PSA progression: 13.8 months. Median testosterone declined by 89% at 3 months. | [7] |
| Phase III (SWOG-1216) | Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) | 300 mg BID with ADT | Median Progression-Free Survival (PFS): 47.6 months (vs. 23.0 months with bicalutamide + ADT). Median Overall Survival (OS): 81.1 months (vs. 70.2 months, not statistically significant). | [1] |
| Phase III (ELM-PC 5) | mCRPC, post-docetaxel | 400 mg BID with prednisone | Radiographic PFS: 8.3 months (vs. 5.7 months with placebo). Median OS: 17.0 months (vs. 15.2 months, not statistically significant). | [3] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.
CYP17A1 Inhibition Assay (Cell-Free)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant human CYP17A1.
-
Principle: Recombinant human CYP17A1, along with its redox partners (NADPH-P450 reductase and cytochrome b5), is incubated with a steroid substrate (e.g., radiolabeled progesterone for 17α-hydroxylase activity or 17α-hydroxypregnenolone for 17,20-lyase activity) in the presence of varying concentrations of this compound. The conversion of the substrate to its product is quantified to determine the level of enzyme inhibition.
-
Key Reagents:
-
Recombinant human CYP17A1
-
NADPH-P450 reductase
-
Cytochrome b5
-
Radiolabeled steroid substrates (e.g., [14C]-progesterone)
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
-
Procedure Outline:
-
A reaction mixture containing CYP17A1, NADPH-P450 reductase, cytochrome b5, and a phospholipid like DLPC is prepared in a potassium phosphate buffer.
-
Varying concentrations of this compound (or vehicle control) are added to the reaction mixture.
-
The reaction is initiated by the addition of the radiolabeled substrate and NADPH.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is stopped, and the steroids are extracted.
-
The substrate and product are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of product formed is quantified by detecting the radioactivity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Steroidogenesis Assay in Human Adrenal Carcinoma (NCI-H295R) Cells
This cell-based assay assesses the impact of this compound on steroid hormone production in a human cell line that expresses the key enzymes of the steroidogenic pathway.
-
Principle: NCI-H295R cells are treated with varying concentrations of this compound. The levels of steroid hormones (e.g., testosterone, DHEA, cortisol) secreted into the cell culture medium are then quantified to determine the effect of the compound on steroidogenesis.
-
Key Reagents:
-
NCI-H295R cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum
-
This compound
-
Forskolin (to stimulate steroidogenesis)
-
Solvent for this compound (e.g., DMSO)
-
-
Procedure Outline:
-
NCI-H295R cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then exposed to fresh medium containing varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 hours). Forskolin is often added to stimulate the steroidogenic pathway.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of testosterone, DHEA, and cortisol in the supernatant are quantified using methods such as ELISA or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Cell viability is assessed to ensure that the observed effects on steroid production are not due to cytotoxicity.
-
The dose-dependent inhibition of steroid production is analyzed.
-
Androgen Receptor (AR) Activity Reporter Gene Assay
This assay measures the functional consequence of androgen deprivation by this compound on the transcriptional activity of the androgen receptor.
-
Principle: A prostate cancer cell line (e.g., LNCaP) is transfected with a reporter plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase). When the AR is activated by androgens, it binds to the ARE and drives the expression of the reporter gene. The activity of the reporter gene is then measured as a proxy for AR activity.
-
Key Reagents:
-
Prostate cancer cell line (e.g., LNCaP)
-
Reporter plasmid (e.g., pARE-Luc)
-
Transfection reagent
-
Androgen (e.g., dihydrotestosterone - DHT) as a positive control
-
This compound
-
Luciferase assay substrate
-
-
Procedure Outline:
-
Prostate cancer cells are seeded in multi-well plates.
-
The cells are transfected with the ARE-reporter plasmid.
-
After transfection, the cells are treated with DHT in the presence or absence of varying concentrations of this compound.
-
Following an incubation period, the cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The reduction in luciferase activity in the presence of this compound indicates the inhibition of AR signaling.
-
Quantification of Androgens by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the accurate quantification of steroid hormones in biological samples.
-
Principle: Steroids are extracted from the sample (e.g., cell culture supernatant, serum), separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.
-
Key Reagents:
-
Biological sample (e.g., serum, cell culture supernatant)
-
Internal standards (stable isotope-labeled androgens)
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
Mobile phases for LC (e.g., methanol, water with formic acid)
-
-
Procedure Outline:
-
A known amount of an internal standard (e.g., deuterated testosterone) is added to the sample.
-
The steroids are extracted from the sample matrix using a liquid-liquid or solid-phase extraction method.
-
The extract is dried and reconstituted in a suitable solvent.
-
The sample is injected into the LC-MS/MS system.
-
The steroids are separated on a C18 column using a gradient of mobile phases.
-
The separated steroids are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
The concentration of each androgen is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Visualizations of Pathways and Workflows
Signaling Pathway of this compound's Action
Caption: this compound selectively inhibits the 17,20-lyase activity of CYP17A1.
Experimental Workflow for Evaluating this compound's Efficacy
Caption: A general workflow for the preclinical and clinical evaluation of this compound.
Resistance Mechanisms
As with other androgen-targeted therapies, resistance to this compound can develop. The primary mechanisms of resistance in castration-resistant prostate cancer often involve the reactivation of the androgen receptor signaling pathway. This can occur through various alterations, including:
-
Androgen Receptor (AR) Amplification and Overexpression: Increased levels of the AR can sensitize cancer cells to even minute amounts of residual androgens.
-
AR Mutations: Mutations in the AR ligand-binding domain can lead to promiscuous activation by other steroids or even antagonists.
-
AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain can drive androgen-independent signaling.
-
Intratumoral Androgen Synthesis: Upregulation of other steroidogenic enzymes can create alternative pathways for androgen production within the tumor microenvironment.
Conclusion
This compound is a potent and selective inhibitor of CYP17A1's 17,20-lyase activity, which effectively suppresses androgen synthesis and, consequently, androgen receptor signaling in prostate cancer cells. While it demonstrated clear biochemical and anti-tumor activity in early-phase clinical trials, it ultimately did not translate into a significant overall survival benefit in later-stage studies for castration-resistant prostate cancer. Nevertheless, the study of this compound has provided valuable insights into the intricacies of androgen biosynthesis and the challenges of targeting this pathway in advanced prostate cancer. The detailed understanding of its mechanism of action continues to inform the development of next-generation hormonal therapies.
References
- 1. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 2. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. An LC/MS/MS method for quantifying testosterone and dehydroepiandrosterone sulfate in four different serum samples during a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the CYP17A1 Inhibition Selectivity of Orteronel (TAK-700)
Executive Summary
This compound (TAK-700) is a non-steroidal, reversible, and orally administered investigational drug designed to treat castration-resistant prostate cancer (CRPC). Its mechanism of action is the selective inhibition of the cytochrome P450 17A1 (CYP17A1) enzyme, a critical component in the androgen biosynthesis pathway. Unlike first-generation CYP17A1 inhibitors such as abiraterone acetate, this compound exhibits significant selectivity for the 17,20-lyase activity of the enzyme over its 17α-hydroxylase activity. This selectivity profile aims to potently suppress androgen production, which drives prostate cancer growth, while minimizing the disruption of cortisol synthesis. A reduced impact on cortisol levels may mitigate the mineralocorticoid excess and adrenal insufficiency seen with less selective agents, potentially reducing the need for concomitant corticosteroid administration. This guide provides a detailed examination of the molecular mechanism, inhibition selectivity, and the experimental basis for TAK-700's unique profile.
The CYP17A1 Enzyme: A Dual-Function Target in Steroidogenesis
The CYP17A1 enzyme, located in the endoplasmic reticulum of adrenal and gonadal tissues, plays a pivotal role in steroid hormone production. It catalyzes two distinct reactions essential for producing both glucocorticoids and androgens from cholesterol-derived precursors.[1][2]
-
17α-Hydroxylase Activity: This function converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This step is crucial for the synthesis of cortisol.[1][3][4]
-
17,20-Lyase Activity: This function cleaves the C17-20 carbon bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione.[3][4] These are the primary precursors for testosterone and dihydrotestosterone (DHT), the potent androgens that stimulate prostate cancer cell proliferation.[3]
In CRPC, persistent androgen receptor signaling, often driven by adrenal and intratumoral androgen synthesis, is a key mechanism of disease progression.[5][6] Therefore, inhibiting the 17,20-lyase activity of CYP17A1 is a primary therapeutic strategy.[5] However, non-selective inhibition that also blocks 17α-hydroxylase activity can lead to decreased cortisol production, resulting in a compensatory rise in adrenocorticotropic hormone (ACTH). This can cause an overproduction of mineralocorticoids, leading to side effects like hypertension, hypokalemia, and fluid retention, often necessitating co-administration of prednisone.[7]
This compound was developed as a more selective inhibitor of 17,20-lyase to specifically target androgen synthesis while sparing cortisol production.[3]
Quantitative Data on Inhibition Selectivity
Preclinical studies have consistently demonstrated this compound's selectivity for 17,20-lyase over 17α-hydroxylase. This has been quantified using both cell-free enzymatic assays and cell-based models.
Table 1: In Vitro Inhibition of Human CYP17A1 by this compound
| Assay Type | Target Activity | This compound IC₅₀ | Selectivity Ratio (Hydroxylase/Lyase) | Reference |
| Cell-Free Enzyme Assay | 17,20-lyase | 139 nM | ~5.4-fold | [4][7][8] |
| Cell-Free Enzyme Assay | 17α-hydroxylase | 760 nM | [4] | |
| Human Adrenal Tumor Cells | DHEA Production (Lyase) | - | ~27-fold | [7][8] |
| Human Adrenal Tumor Cells | Cortisol Production (Hydroxylase) | - | [7][8] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that in a purified enzyme system, this compound is over five times more potent at inhibiting the lyase reaction compared to the hydroxylase reaction.[7][8] This selectivity is even more pronounced in a cellular context, where inhibition of DHEA (a downstream product of 17,20-lyase) was 27 times more potent than the inhibition of cortisol production.[7][8] This enhanced cellular selectivity may reflect complex interactions within the cellular environment, including substrate and cofactor availability.
Table 2: Impact of this compound on Key Serum Biomarkers in Clinical Trials
| Biomarker | Effect | Patient Population | Reference |
| Testosterone | Median decrease from 6.8 to ≤0.2 ng/dL at 3 months | mCRPC | [7] |
| DHEA-S | Substantial mean reduction from baseline (-45.3 μg/dL) at 12 weeks | mCRPC | [9] |
| DHEA | Decreased to 'unquantifiable levels' in all patients at 4 weeks | mCRPC | [7] |
| PSA | ≥50% decline in 54% of evaluable Phase II patients | Chemotherapy-naïve mCRPC | [9] |
| Cortisol | Median decline of 21% | Non-metastatic CRPC | [10] |
DHEA-S: Dehydroepiandrosterone sulfate; mCRPC: metastatic Castration-Resistant Prostate Cancer; PSA: Prostate-Specific Antigen.
Clinical data corroborates the preclinical selectivity profile, showing profound and durable suppression of androgens like testosterone and DHEA while having a more modest effect on cortisol.[7][9][10]
Experimental Protocols
The characterization of TAK-700's selectivity relies on established in vitro methodologies.
Cell-Free Recombinant Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the purified CYP17A1 enzyme.
Objective: To determine the IC₅₀ values for both 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Methodology:
-
Reagents & System Preparation:
-
Human recombinant CYP17A1 enzyme.
-
Cofactors: P450 oxidoreductase (POR) and cytochrome b₅ are essential for full lyase activity.[1] These are often reconstituted into liposomes to mimic the endoplasmic reticulum membrane environment.
-
Substrates: Radiolabeled [³H]-progesterone for the hydroxylase assay and [³H]-17α-hydroxypregnenolone for the lyase assay.
-
NADPH regenerating system to ensure a continuous supply of the required electron donor.
-
Test Compound: this compound (TAK-700) dissolved in DMSO at various concentrations.
-
-
Incubation: The recombinant enzyme system is pre-incubated with varying concentrations of this compound for a defined period at 37°C.
-
Reaction Initiation: The reaction is started by adding the specific radiolabeled substrate.
-
Reaction Termination: After a set time (e.g., 30-60 minutes), the reaction is stopped, typically by adding a strong solvent like ethyl acetate.
-
Product Separation & Quantification: The steroid substrates and products are extracted with the solvent. The different steroids are then separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The amount of radiolabeled product is quantified using a scintillation counter. The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (DMSO). IC₅₀ values are then determined by fitting the data to a dose-response curve.
NCI-H295R Adrenal Carcinoma Cell-Based Assay
This assay provides a more physiologically relevant model as it assesses the inhibition of steroidogenesis in a whole-cell system that expresses the complete steroidogenic pathway.
Objective: To measure the effect of this compound on the production of various steroid hormones, including DHEA and cortisol.
Methodology:
-
Cell Culture: NCI-H295R cells are cultured in appropriate media supplemented with factors that stimulate steroidogenesis (e.g., forskolin or Angiotensin II).
-
Compound Treatment: Cells are treated with a range of this compound concentrations for 24-48 hours.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
Steroid Quantification: The concentrations of key steroid hormones (e.g., progesterone, 17α-hydroxyprogesterone, DHEA, androstenedione, cortisol) in the supernatant are measured. This is typically performed using highly sensitive and specific techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or specific immunoassays.
-
Data Analysis: The production of each steroid is normalized to the vehicle control. The differential inhibition of the lyase pathway (measured by DHEA/androstenedione reduction) versus the hydroxylase/glucocorticoid pathway (measured by cortisol reduction) is calculated to determine cellular selectivity.
Conclusion
This compound (TAK-700) is a potent inhibitor of CYP17A1, distinguished by its significant selectivity for the enzyme's 17,20-lyase activity over its 17α-hydroxylase function. Quantitative in vitro data from both cell-free and cell-based assays confirm this selectivity, with a ratio of up to 27-fold in a human adrenal cell line.[7][8] This molecular profile translates into a potent suppression of androgen synthesis, a critical driver of CRPC, while partially sparing the production of cortisol.[7][9] The selective mechanism of TAK-700 represents a refined approach to targeting the androgen axis, with the potential to offer a favorable safety profile by minimizing the side effects associated with broader CYP17A1 inhibition.
References
- 1. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing this compound (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the adrenal gland in castration-resistant prostate cancer: a case for this compound, a selective CYP-17 17,20-lyase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Safety and activity of the investigational agent this compound (ortl) without prednisone in men with nonmetastatic castration-resistant prostate cancer (nmCRPC) and rising prostate-specific antigen (PSA): Updated results of a phase II study. - ASCO [asco.org]
Orteronel (TAK-700): A Technical Guide to a Selective 17,20-Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orteronel (TAK-700) is a non-steroidal, reversible, and selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound demonstrates a higher specificity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[2][3] This selectivity is designed to potently suppress androgen production, a key driver of prostate cancer growth, while potentially mitigating the mineralocorticoid excess seen with less selective inhibitors.[2][4] Preclinical studies confirmed its ability to reduce androgen levels and shrink androgen-dependent organs.[2] While clinical trials demonstrated efficacy in reducing Prostate-Specific Antigen (PSA) levels and improving radiographic progression-free survival, this compound ultimately did not meet the primary endpoint of overall survival in pivotal Phase III studies, leading to the termination of its development for prostate cancer.[5][6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and associated experimental methodologies.
Chemical Properties
This compound is a pyrroloimidazole derivative.[7] Its chemical name is 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide.[7]
Mechanism of Action
The progression of prostate cancer, even in a castrate state, is often driven by persistent androgen receptor (AR) signaling fueled by adrenal and intratumoral androgen synthesis.[9][10] The enzyme Cytochrome P450 17A1 (CYP17A1) is essential for this process, catalyzing two sequential reactions:
-
17α-hydroxylase activity: Converts pregnenolone and progesterone into their 17α-hydroxy derivatives.[8]
-
17,20-lyase activity: Converts these intermediates into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[8]
This compound is a selective inhibitor of the 17,20-lyase activity of CYP17A1.[2] This targeted inhibition blocks the critical step in androgen synthesis, thereby decreasing the circulating levels of testosterone and other androgens that stimulate prostate cancer cell growth.[2][8]
Unlike the dual inhibitor abiraterone acetate, this compound's greater selectivity for 17,20-lyase is intended to leave the 17α-hydroxylase activity partially intact.[2] This could theoretically allow for continued adrenal cortisol synthesis, reducing the risk of compensatory adrenocorticotropic hormone (ACTH) overdrive and subsequent mineralocorticoid excess (hypertension, hypokalemia), a common side effect of non-selective CYP17A1 inhibition.[1][2]
Preclinical Data
In vitro and in vivo preclinical studies established the potency and selectivity of this compound.
In Vitro Potency and Selectivity
Cell-free enzyme assays and experiments using human adrenal tumor cells (NCI-H295R) were conducted to quantify this compound's inhibitory activity.
| Parameter | Species/System | IC₅₀ Value | Selectivity Highlight | Reference |
| 17,20-lyase Inhibition | Human | 19 nM - 38 nM | - | [11] |
| Rat | 54 nM | - | [11] | |
| Monkey | 27 nM | - | [11] | |
| 17α-hydroxylase Inhibition | Human | 760 nM | 5.4-fold more potent for 17,20-lyase | [2][3][12] |
| Monkey | 38 nM | - | [11] | |
| DHEA Production Inhibition | Human Adrenal Tumor Cells (H295R) | 37 nM | 27-fold more potent for DHEA suppression than cortisol suppression | [3][11] |
In Vivo Animal Studies
Studies in rats and cynomolgus monkeys demonstrated significant in vivo activity.
| Animal Model | Administration | Key Findings | Reference |
| Uncastrated Rats | Oral | Suppressed serum testosterone; decreased weight of androgen-dependent organs. | [2] |
| Cynomolgus Monkeys | Oral (twice daily) | Significantly reduced serum DHEA and testosterone levels compared to vehicle. | [2][3] |
| Castrated Monkeys | Oral (in combination with castration) | Further suppressed testosterone levels compared to castration alone. | [2] |
Clinical Data
This compound was evaluated in multiple Phase I, II, and III clinical trials in patients with metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).
Pharmacokinetics
A Phase 1 study in healthy male subjects receiving a single 400 mg dose characterized this compound's pharmacokinetic profile.[13]
| Parameter | Value | Notes | Reference |
| Tₘₐₓ (Time to Peak Concentration) | 1.0 hours | For this compound in plasma. | [13] |
| T₁/₂ (Terminal Half-life) | 9.46 hours | For [¹⁴C]-radioactivity in plasma. | [13] |
| Excretion Route | Urine (77.5%) | 49.7% as unchanged drug. | [13] |
| Feces (18.4%) | - | [13] | |
| Total Recovery | 95.9% | Within 96 hours post-dose. | [13] |
Pharmacodynamics
Clinical trials consistently showed that this compound rapidly and durably suppressed key androgens.
| Study Population | This compound Dose | Baseline Median Testosterone (ng/dL) | 12-Week Median Testosterone (ng/dL) | Baseline Median DHEA-S (µg/dL) | 12-Week Median DHEA-S (µg/dL) | Reference |
| mCRPC | 300 mg BID | 8.50 | 0.98 | 53.0 | 8.65 | [14][15] |
| mCRPC | 400 mg BID + Prednisone | 9.90 | 0.30 | 36.3 | 0.10 | [14][15] |
| mCRPC | 600 mg BID + Prednisone | 7.33 | 0.07 | 51.7 | 0.10 | [14][15] |
Clinical Efficacy
Efficacy was assessed across several key trials, with mixed results that ultimately led to its discontinuation.
| Trial (Patient Population) | Treatment Arms | Primary Endpoint | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | PSA Response (≥50% decline) | Reference |
| ELM-PC 5 (Post-docetaxel mCRPC) | This compound + Prednisone vs. Placebo + Prednisone | Overall Survival | 17.0 vs. 15.2 months (HR 0.886; p=0.190) | 8.3 vs. 5.7 months (HR 0.760; p<0.001) | 25% vs. 10% (p<0.001) | [2][12] |
| Phase 1/2 (Chemo-naïve mCRPC, with Docetaxel) | This compound 400mg BID + Docetaxel/Prednisone | Safety, Efficacy | Not Reached | 12.9 months | 59% (after 4 cycles) | [16][17] |
| SWOG-1216 (mHSPC) | This compound + ADT vs. Bicalutamide + ADT | Overall Survival | 81.1 vs. 70.2 months (HR 0.86; p=0.040, not stat. sig.) | 47.6 vs. 23.0 months (HR 0.58; p<0.0001) | Significantly better at 7 months (p<0.0001) | [5][18] |
Safety and Tolerability
This compound was generally well-tolerated. The safety profile varied depending on the dose and whether it was administered as a monotherapy or in combination.
| Adverse Event (Any Grade) | Phase 2 (Monotherapy, N=97) | Phase 2 (with Docetaxel, N=23) | SWOG-1216 (with ADT, N=638) |
| Fatigue | 76% | 78% | 5% (Grade 3/4) |
| Nausea | 47% | 43% | - |
| Constipation | 38% | - | - |
| Diarrhea | - | 48% | - |
| Neutropenia | - | 39% | - |
| Hypertension | - | - | 20% (Grade 3/4) |
| Most Common Grade ≥3 AEs | Fatigue (12%), Hypokalemia (8%) | Neutropenia (39%), Fatigue (22%) | Hypertension (20%), Fatigue (5%) |
| References | [14][15] | [16] | [19] |
Experimental Protocols
Detailed protocols are proprietary to the conducting organizations. The following sections describe generalized methodologies based on the procedures reported in the cited literature.
In Vitro CYP17A1 Enzyme Inhibition Assay (General Methodology)
-
Source of Enzyme: Microsomes are prepared from cells (e.g., yeast or insect cells) engineered to express recombinant human CYP17A1.
-
Substrate: A radiolabeled steroid precursor, such as [³H]-progesterone or [³H]-pregnenolone, is used.
-
Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated in a buffered solution containing necessary cofactors (e.g., NADPH-cytochrome P450 reductase).
-
Reaction Termination & Separation: The reaction is stopped, and the steroid metabolites are extracted using an organic solvent. The substrate and its hydroxylated and lyase products are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the spots/peaks corresponding to the substrate and products is measured using scintillation counting or radiochromatogram scanning.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Clinical Trial Workflow (Generalized from Phase III Studies)
The workflow for large-scale trials like ELM-PC 5 and SWOG-1216 follows a structured, multi-step process to ensure patient safety and data integrity.
Conclusion
This compound is a potent and highly selective inhibitor of the 17,20-lyase activity of CYP17A1. Its mechanism of action translates to a robust suppression of adrenal and tumoral androgens, a critical pathway in the progression of prostate cancer. Preclinical and early clinical data showed significant promise. However, despite demonstrating clear biological activity and achieving secondary endpoints such as improving radiographic progression-free survival, this compound failed to demonstrate a statistically significant overall survival benefit in large-scale Phase III trials for both metastatic castration-resistant and hormone-sensitive prostate cancer.[5][12] This led Takeda to voluntarily terminate its development for this indication in 2014.[6] The story of this compound underscores the complexities of drug development, where potent biological activity does not always translate to ultimate clinical success in improving survival, especially in a rapidly evolving therapeutic landscape. The data gathered from its development, however, remain valuable for understanding the role of the androgen synthesis pathway in prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ajmc.com [ajmc.com]
- 7. This compound | C18H17N3O2 | CID 9796590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Targeting the adrenal gland in castration-resistant prostate cancer: a case for this compound, a selective CYP-17 17,20-lyase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing this compound (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absorption, Distribution, and Excretion of the Investigational Agent this compound (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, efficacy, and pharmacodynamics of the investigational agent this compound (TAK-700) in metastatic castration-resistant prostate cancer (mCRPC): Updated data from a phase I/II study. - ASCO [asco.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SWOG-1216 this compound vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 19. onclive.com [onclive.com]
Structure-Activity Relationship of Orteronel Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. Its high selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity represented a significant advancement in the development of treatments for castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. It summarizes quantitative biological data, details key experimental methodologies, and visualizes the underlying biochemical pathways and drug discovery workflows to support further research and development in this area.
Introduction: Targeting Androgen Synthesis in Prostate Cancer
The androgen receptor (AR) signaling pathway is a primary driver of prostate cancer cell proliferation and survival. Consequently, androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer. However, the disease often progresses to a castration-resistant state (CRPC), where cancer cells can utilize adrenal and intratumoral androgens for continued growth.
The enzyme Cytochrome P450 17A1 (CYP17A1) is a crucial control point in androgen biosynthesis, catalyzing two key sequential reactions:
-
17α-hydroxylase activity: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is essential for cortisol production.
-
17,20-lyase activity: Cleaves the C17-20 bond of the 17α-hydroxylated products to yield dehydroepiandrosterone (DHEA) and androstenedione, which are direct precursors to testosterone.
Inhibiting CYP17A1 effectively shuts down androgen production in the testes, adrenal glands, and the tumor itself. This compound was developed as a selective inhibitor of the 17,20-lyase activity, aiming to reduce androgen production while minimizing the impact on cortisol synthesis, a limitation of earlier, less selective inhibitors like abiraterone.[1]
Mechanism of Action of this compound
This compound's primary mechanism is the potent and selective inhibition of the 17,20-lyase function of CYP17A1.[2] This selectivity is clinically significant as it reduces the mineralocorticoid excess that results from blocking the 17α-hydroxylase activity, which would otherwise necessitate co-administration of corticosteroids. The core of this compound's structure features a nitrogen-containing heterocycle (an imidazole derivative) that coordinates with the heme iron atom in the active site of the CYP17A1 enzyme, a common feature of many P450 inhibitors.[3]
Structure-Activity Relationship of Non-Steroidal CYP17A1 Inhibitors
While comprehensive SAR data on direct this compound analogs is limited in publicly available literature, studies on novel non-steroidal inhibitors with similar scaffolds (e.g., benzimidazole, indole) provide valuable insights into the structural requirements for potent and selective CYP17A1 inhibition.[4][5]
Key Structural Features and Their Impact:
-
Heme-Coordinating Moiety: A nitrogen-containing heterocycle (e.g., imidazole, benzimidazole, triazole) is essential for activity. This group coordinates to the heme iron in the enzyme's active site, anchoring the molecule and blocking substrate access. The nature of this ring influences binding affinity and selectivity.
-
Core Scaffold: The central scaffold, such as the benzimidazole or indole core in related analogs, serves as a rigid framework to correctly position the heme-coordinating group and the distal hydrophobic moiety.
-
Hydrophobic Tail: A large, hydrophobic group, like the naphthalene ring in this compound, occupies a hydrophobic pocket in the active site. Modifications in this region significantly impact potency. SAR studies on this compound's development showed that the specific naphthalene scaffold was crucial for high potency.[2]
-
Linker: The linker connecting the core to the hydrophobic tail influences the molecule's overall conformation and fit within the active site. The length and flexibility of this linker are critical parameters.
Quantitative Data on Non-Steroidal CYP17A1 Inhibitors
The following table summarizes data from a study on novel benzimidazole/indole-based CYP17A1 inhibitors, which share structural concepts with this compound.[4][5] This data illustrates the impact of subtle structural modifications on inhibitory activity.
| Compound ID | Core Scaffold | R Group Modification | CYP17A1 Hydroxylase IC50 (µM) | Antiproliferative Activity (PC3 cells) |
| Abiraterone | Steroidal | (Reference) | ~1.2 (comparable activity) | Active |
| Compound 2 | Benzimidazole | 4-(trifluoromethyl)benzyl | 1.2 | Low |
| Compound 12 | Benzimidazole | 4-cyanobenzyl | 3.4 | Low |
| Compound 20 | Indole | 4-fluorobenzyl | 2.6 | Low |
| Compound 1 | Benzimidazole | 3,4-dichlorobenzyl | > 10 | Cytotoxic |
| Compound 9 | Benzimidazole | 2-naphthylmethyl | > 10 | Cytotoxic |
Data sourced from Jakóbik et al., Biomolecules, 2022.[4]
SAR Interpretation:
-
Potency: Compound 2, with a 4-(trifluoromethyl)benzyl group, demonstrated the highest potency against CYP17A1 hydroxylase activity, comparable to the steroidal drug abiraterone.[4] This suggests that strong electron-withdrawing groups at the para position of the benzyl ring are favorable.
-
Selectivity: Interestingly, the most potent hydroxylase inhibitors in this series (compounds 2, 12, and 20) did not significantly inhibit the lyase activity, indicating a different selectivity profile compared to this compound.[4] This highlights the challenge in tuning selectivity between the two enzyme functions.
-
Cytotoxicity: Some analogs (e.g., compounds 1 and 9) showed high cytotoxicity in PC3 prostate cancer cells but were poor CYP17A1 inhibitors, suggesting their anticancer effect is mediated through a different, off-target mechanism.[4]
Experimental Methodologies
A robust and hierarchical series of assays is required to identify and characterize novel CYP17A1 inhibitors. The general workflow involves progressing from initial enzymatic assays to cell-based models and finally to in vivo studies.
Protocol: CYP17A1 Enzyme Inhibition Assay
This protocol outlines a method to determine the IC50 values for both 17α-hydroxylase and 17,20-lyase activities.
Objective: To quantify the inhibitory potency of test compounds against the two catalytic functions of CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme and cytochrome P450 reductase (POR).
-
Radiolabeled substrates: [¹⁴C]-Progesterone (for hydroxylase) and [³H]-17α-hydroxypregnenolone (for lyase).
-
Test compounds dissolved in DMSO.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
NADPH regenerating system.
-
Ethyl acetate or other suitable organic solvent for extraction.
-
Thin-Layer Chromatography (TLC) plates (silica gel).
-
TLC mobile phase (e.g., dichloromethane:acetone mixture).
-
Scintillation counter and fluid.
Procedure:
-
Reaction Preparation: In a microcentrifuge tube, combine the reaction buffer, recombinant CYP17A1/POR, and the test compound at various concentrations (typically a serial dilution). Pre-incubate for 5-10 minutes at 37°C.
-
Initiation: Start the reaction by adding the radiolabeled substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of product formation.
-
Termination: Stop the reaction by adding a strong base (e.g., NaOH) or by immediate extraction with an organic solvent like ethyl acetate.
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Carefully collect the organic layer containing the steroids.
-
Separation: Spot the extracted steroids onto a TLC plate. Develop the plate using an appropriate mobile phase to separate the substrate from the product.
-
Quantification: Visualize the separated spots (e.g., using a phosphorimager). Scrape the silica corresponding to the substrate and product spots into separate scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of substrate converted to product for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Protocol: Androgen Receptor (AR) Binding Assay
This protocol describes a competitive radioligand binding assay to assess off-target effects on the androgen receptor.
Objective: To determine if test compounds bind to the androgen receptor, which could lead to undesired agonistic or antagonistic activity.
Materials:
-
Source of Androgen Receptor: Cytosol from rat prostate tissue or recombinant human AR protein.[2]
-
Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.
-
Non-labeled competitor (for non-specific binding): High concentration of unlabeled R1881 or testosterone.
-
Assay Buffer (e.g., TEGD buffer).
-
Test compounds dissolved in DMSO.
-
Scintillation counter and fluid.
-
96-well plates and filtration apparatus (e.g., glass fiber filters).
Procedure:
-
Plate Setup: Add assay buffer, the AR preparation, and the test compound (or vehicle/unlabeled competitor) to the wells of a 96-well plate.
-
Radioligand Addition: Add a fixed, low concentration of [³H]-R1881 to all wells.
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 18-24 hours at 4°C).
-
Separation of Bound/Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate the percent specific binding for each concentration of the test compound relative to control wells. Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the specifically bound radioligand.
Conclusion and Future Directions
The development of this compound established a key paradigm for non-steroidal CYP17A1 inhibitors: achieving high selectivity for 17,20-lyase is feasible and can offer a superior clinical profile. Structure-activity relationship studies in this chemical class consistently highlight the importance of three key pharmacophoric features: a heme-coordinating heterocycle, a rigid core, and an extended hydrophobic moiety.
Future drug design efforts should focus on:
-
Fine-tuning Selectivity: Systematically modifying the core and linker regions to further enhance selectivity for the lyase function, potentially eliminating the need for corticosteroid co-administration entirely.
-
Improving Pharmacokinetic Properties: Optimizing for oral bioavailability, metabolic stability, and minimizing off-target effects, particularly inhibition of other crucial CYP enzymes like CYP3A4.
-
Dual-Function Inhibitors: Exploring analogs that not only inhibit CYP17A1 but may also possess secondary mechanisms, such as androgen receptor antagonism, which could provide a more comprehensive blockade of the AR signaling pathway.
By leveraging the foundational SAR knowledge from this compound and related compounds, and employing the detailed experimental workflows described herein, researchers can continue to advance the design of next-generation therapies for hormone-dependent cancers.
References
- 1. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multistep Binding of the Non-Steroidal Inhibitors this compound and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structure-Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Orteronel's Impact on the Androgen Synthesis Pathway: A Technical Guide
This technical guide provides an in-depth analysis of orteronel (TAK-700), a non-steroidal androgen synthesis inhibitor, and its specific effects on the androgen biosynthesis pathway. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction to this compound
This compound is a selective and reversible inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen synthesis pathway. By targeting CYP17A1, this compound effectively suppresses the production of androgens, which are key drivers in the progression of castration-resistant prostate cancer (CRPC). The enzyme CYP17A1 possesses two distinct activities: 17α-hydroxylase and 17,20-lyase, both of which are essential for the conversion of cholesterol-derived precursors into androgens. This compound has demonstrated a greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity, which is a key characteristic of its pharmacological profile.
Mechanism of Action: Inhibition of CYP17A1
The primary mechanism of action for this compound is the competitive inhibition of the CYP17A1 enzyme. This enzyme is a key rate-limiting step in the production of androgens in the testes, adrenal glands, and within the tumor microenvironment itself.
The androgen synthesis pathway begins with cholesterol and proceeds through a series of enzymatic conversions. CYP17A1 is responsible for two critical steps:
-
17α-hydroxylase activity: This function converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.
-
17,20-lyase activity: This subsequent action converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are the direct precursors to testosterone.
This compound's inhibition of both of these activities leads to a significant reduction in the circulating levels of DHEA, androstenedione, and testosterone.
Below is a diagram illustrating the androgen synthesis pathway and the inhibitory action of this compound.
Quantitative Analysis of CYP17A1 Inhibition
The inhibitory potency of this compound against the dual activities of CYP17A1 has been quantified in several preclinical studies. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Enzymatic Activity | Substrate | IC50 (nM) | Source |
| 17,20-lyase | 17α-hydroxypregnenolone | 22 | |
| 17α-hydroxylase | Pregnenolone | 51 | |
| 17,20-lyase | 17α-hydroxyprogesterone | 31 | |
| 17α-hydroxylase | Progesterone | 110 |
These data quantitatively demonstrate this compound's greater selectivity for the 17,20-lyase activity of CYP17A1.
Experimental Protocols
The determination of this compound's inhibitory activity on CYP17A1 is typically performed using in vitro enzymatic assays with recombinant human CYP17A1. A representative experimental protocol is detailed below.
Recombinant Human CYP17A1 Inhibition Assay
Objective: To determine the IC50 values of this compound against the 17α-hydroxylase and 17,20-lyase activities of recombinant human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme co-expressed with P450 oxidoreductase in insect cells (e.g., baculovirus-infected Sf9 cells).
-
Substrates: [³H]-pregnenolone and [³H]-progesterone for 17α-hydroxylase activity; 17α-hydroxypregnenolone and 17α-hydroxyprogesterone for 17,20-lyase activity.
-
Cofactors: NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Reaction Buffer: Potassium phosphate buffer (pH 7.4) containing MgCl₂.
-
This compound dissolved in DMSO.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, NADPH generating system, and recombinant CYP17A1 enzyme.
-
Inhibitor Addition: this compound, at varying concentrations, is pre-incubated with the reaction mixture for a specified time (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., ethyl acetate).
-
Product Extraction and Separation: The steroidal products are extracted from the aqueous phase using an organic solvent. The different steroids (substrate and products) are then separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled product is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
The workflow for this experimental protocol is visualized in the following diagram.
Conclusion
This compound is a potent and selective inhibitor of CYP17A1, with a more pronounced effect on the 17,20-lyase activity that is crucial for the synthesis of androgen precursors. This mechanism of action leads to a significant reduction in the production of androgens, providing a therapeutic strategy for androgen-dependent diseases such as castration-resistant prostate cancer. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working in this area.
Preclinical studies of TAK-700 in cancer models
An In-depth Technical Guide to the Preclinical Studies of TAK-700 (Orteronel) in Cancer Models
Introduction to TAK-700 (this compound)
This compound (TAK-700) is a nonsteroidal, oral, and selective inhibitor of the enzyme CYP17A1, which is crucial for androgen synthesis.[1][2] Developed by Takeda Pharmaceutical Company in collaboration with Millennium Pharmaceuticals, it was primarily investigated for the treatment of prostate cancer.[2] TAK-700 selectively inhibits the 17,20-lyase activity of CYP17A1, which is a key step in the production of androgens like dehydroepiandrosterone (DHEA) and androstenedione, the precursors to testosterone.[1][2] While preclinical and early clinical studies showed promise in reducing androgen levels and inhibiting tumor growth, the development of this compound for prostate cancer was ultimately terminated as Phase III clinical trials failed to demonstrate a significant improvement in overall survival compared to existing therapies.[3][4][5]
This technical guide provides a comprehensive overview of the preclinical studies of TAK-700 in various cancer models, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
TAK-700's primary mechanism of action is the selective inhibition of the 17,20-lyase activity of the CYP17A1 enzyme.[1] This enzyme is responsible for two critical reactions in steroidogenesis: 17α-hydroxylase activity and 17,20-lyase activity.[2] While both activities are involved in androgen synthesis, the 17,20-lyase step is rate-limiting for the production of DHEA and androstenedione.[6] Preclinical studies have shown that this compound is more selective for 17,20-lyase over 17α-hydroxylase.[6][7] This selectivity is thought to reduce the mineralocorticoid excess that can be a side effect of less selective CYP17A1 inhibitors.[1] By inhibiting 17,20-lyase, TAK-700 effectively reduces the levels of circulating androgens, which are critical for the growth and survival of androgen-dependent cancers like prostate cancer.[1][2]
Figure 1: Mechanism of action of TAK-700 in inhibiting androgen synthesis.
Preclinical In Vitro Studies
The in vitro potency and selectivity of TAK-700 were evaluated in various cell-free and cell-based assays. These studies were crucial in establishing the initial efficacy profile of the compound.
Experimental Protocols
-
Enzyme Inhibition Assays: The inhibitory activity of TAK-700 on human and rat 17,20-lyase was determined using microsomal preparations expressing CYP isoforms.[8] The IC50 values were calculated by measuring the reduction in the conversion of radiolabeled substrates to their respective products.[8]
-
Cell-Based Assays: Human adrenocortical tumor cells (NCI-H295R) were used to assess the effect of TAK-700 on steroid hormone production.[8] Cells were stimulated with forskolin to induce steroidogenesis, and the levels of DHEA and cortisol in the culture medium were measured by radioimmunoassay after treatment with varying concentrations of TAK-700.[1]
Quantitative Data
| Assay Type | Target | Species | IC50 (nM) | Reference |
| Enzyme Assay | 17,20-lyase | Human | 38 | [8] |
| Enzyme Assay | 17,20-lyase | Rat | 54 | [8] |
| Microsomal Assay | 17,20-lyase | Human | 19 | [8] |
| Microsomal Assay | 17α-hydroxylase | Human | 760 | [6] |
| Cell-Based Assay (H295R cells) | DHEA Production | Human | 37 | [8] |
Preclinical In Vivo Studies
In vivo studies in animal models were conducted to evaluate the pharmacological effects and antitumor activity of TAK-700.
Experimental Protocols
-
Animal Models: Male cynomolgus monkeys were used to assess the in vivo pharmacodynamic effects of TAK-700 on serum androgen levels.[9] For antitumor efficacy, xenograft models using human prostate cancer cell lines implanted in immunodeficient mice are a standard approach, although specific xenograft data for TAK-700 is not detailed in the provided results.
-
Dosing and Administration: TAK-700 was administered orally to the animal models.[8] Dosing regimens varied depending on the study design.[9]
-
Pharmacodynamic Assessments: Serum levels of testosterone and DHEA were measured at various time points after drug administration to determine the extent and duration of androgen suppression.[9]
-
Antitumor Efficacy: In xenograft models, tumor volume is typically measured over time to assess the effect of treatment on tumor growth.
Quantitative Data
| Animal Model | Dose | Effect | Reference |
| Cynomolgus Monkeys | 1 mg/kg (oral) | Marked reduction in serum testosterone and DHEA | [8][9] |
Experimental Workflow
The preclinical evaluation of TAK-700 followed a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
Figure 2: A typical experimental workflow for the preclinical development of TAK-700.
Studies in Other Cancer Models
Summary and Conclusion
Preclinical studies of TAK-700 (this compound) successfully demonstrated its potent and selective inhibition of the 17,20-lyase activity of CYP17A1.[6][8] In vitro assays confirmed its ability to block androgen precursor synthesis at nanomolar concentrations.[8] In vivo studies in non-human primates showed a significant reduction in circulating androgens, providing a strong rationale for its clinical development in androgen-dependent malignancies, particularly prostate cancer.[9] Despite the promising preclinical and early clinical data, TAK-700 ultimately failed to show a significant overall survival benefit in Phase III trials for metastatic castration-resistant prostate cancer, leading to the discontinuation of its development for this indication.[3][4] The preclinical data, however, remains a valuable case study in the targeted development of hormonal therapies for cancer.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ajmc.com [ajmc.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing this compound (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of this compound (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Preclinical models of epithelial ovarian cancer: practical considerations and challenges for a meaningful application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicstrive.com [academicstrive.com]
- 14. preprints.org [preprints.org]
- 15. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
Orteronel: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound demonstrated significant activity in suppressing androgen production. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, intended for professionals in the field of drug development and oncology research. While this compound showed promise in early trials by significantly reducing prostate-specific antigen (PSA) levels and delaying disease progression, it ultimately failed to demonstrate a significant overall survival benefit in pivotal Phase III trials, leading to the discontinuation of its development for prostate cancer. This document will detail the scientific journey of this compound, from its rational design to its clinical outcomes, offering valuable insights into the development of targeted therapies for prostate cancer.
Discovery and Rationale
The development of this compound was rooted in the understanding that prostate cancer cell growth is heavily dependent on androgen receptor signaling.[1] In patients with CRPC, despite androgen deprivation therapy that suppresses testicular androgen production, the disease progresses due to persistent androgen synthesis in the adrenal glands and within the tumor microenvironment.[1] The enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) is a key catalyst in this process.[2]
This compound was designed as a selective inhibitor of the 17,20-lyase activity of CYP17A1.[3] This selectivity was a key differentiator from other CYP17A1 inhibitors like abiraterone acetate, which inhibits both 17α-hydroxylase and 17,20-lyase activities.[4] By selectively targeting 17,20-lyase, the aim was to inhibit androgen production while potentially minimizing the side effects associated with the inhibition of 17α-hydroxylase, such as mineralocorticoid excess and the need for concomitant corticosteroid administration.[5] The discovery of this compound, a naphthylmethylimidazole derivative, emerged from structure-activity relationship studies and docking models of the 17,20-lyase enzyme.[6]
Synthesis of this compound
While the detailed, step-by-step proprietary synthesis protocol for this compound (TAK-700) is not publicly available, the discovery publication outlines the general synthetic strategy for this class of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives. The synthesis involves a multi-step process starting from commercially available materials to construct the core heterocyclic structure and introduce the necessary functional groups.
A generalized synthetic workflow, based on the published literature for similar compounds, is as follows:
Caption: Generalized synthetic workflow for this compound.
The key steps in the synthesis would typically involve:
-
Preparation of the Naphthalene Component: Synthesis of a suitably functionalized naphthalene precursor, such as a derivative with a handle for coupling.
-
Synthesis of the Pyrrolo[1,2-c]imidazole Core: Construction of the bicyclic imidazole ring system.
-
Coupling Reaction: A cross-coupling reaction to link the naphthalene and the pyrrolo[1,2-c]imidazole moieties.
-
Final Modifications and Chiral Resolution: Introduction or modification of functional groups and separation of the desired enantiomer, as the biological activity of this compound resides in the (+)-enantiomer.[6]
Mechanism of Action: Targeting Androgen Synthesis
This compound exerts its therapeutic effect by inhibiting the enzyme CYP17A1, which plays a crucial role in the biosynthesis of androgens.[7] CYP17A1 has two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. This compound is a selective inhibitor of the 17,20-lyase activity.[3]
The androgen synthesis pathway and the point of intervention by this compound are illustrated below:
Caption: Androgen synthesis pathway and this compound's point of inhibition.
By inhibiting the 17,20-lyase step, this compound blocks the conversion of 17-hydroxypregnenolone and 17-hydroxyprogesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively.[7] These are crucial precursors for the synthesis of testosterone and dihydrotestosterone (DHT), the primary ligands that activate the androgen receptor.
Experimental Protocols
CYP17A1 17,20-Lyase Inhibition Assay
A detailed protocol for a cell-based assay to determine the inhibitory activity of compounds on CYP17A1 17,20-lyase is provided below. This assay typically utilizes a human adrenal cell line (e.g., NCI-H295R) that expresses CYP17A1.
Objective: To measure the in vitro potency of this compound in inhibiting the 17,20-lyase activity of CYP17A1.
Materials:
-
NCI-H295R human adrenocortical carcinoma cell line
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate growth factors
-
This compound stock solution (in DMSO)
-
[³H]-17-hydroxypregnenolone (radiolabeled substrate)
-
Unlabeled 17-hydroxypregnenolone
-
Liquid scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Culture NCI-H295R cells in appropriate medium until they reach a suitable confluency for the assay.
-
Compound Treatment: On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate the cells with the compound for a defined period (e.g., 1 hour) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a mixture of [³H]-17-hydroxypregnenolone and unlabeled 17-hydroxypregnenolone to each well.
-
Incubation: Incubate the cells for a specific time (e.g., 2-4 hours) at 37°C to allow for the conversion of the substrate.
-
Reaction Termination and Extraction: Stop the reaction by adding a suitable solvent (e.g., ethyl acetate). Extract the steroids from the aqueous phase.
-
Separation of Products: The product of the 17,20-lyase reaction is DHEA. The release of the tritiated side chain results in the formation of [³H]₂O, which can be separated from the unreacted substrate.
-
Quantification: Measure the amount of [³H]₂O produced using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantification of Serum Steroids by LC-MS/MS
The following provides a general protocol for the simultaneous measurement of testosterone and DHEA in serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately quantify the levels of testosterone and DHEA in serum samples from preclinical or clinical studies.
Materials:
-
Serum samples
-
Internal standards (e.g., ¹³C₃-testosterone, d₆-DHEA)
-
Protein precipitation reagent (e.g., methanol or acetonitrile)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
-
Analytical column suitable for steroid separation (e.g., C18 column)
-
Mobile phases (e.g., water with formic acid and methanol with formic acid)
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To a known volume of serum (e.g., 100 µL), add the internal standard solution.[8]
-
Precipitate proteins by adding a cold protein precipitation reagent.[9]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[8]
-
-
LC-MS/MS Analysis:
-
Inject a specific volume of the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.[8] Specific precursor-to-product ion transitions are monitored for testosterone, DHEA, and their respective internal standards.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of testosterone and DHEA standards.
-
Calculate the concentration of testosterone and DHEA in the serum samples by comparing the peak area ratios of the analytes to their internal standards against the calibration curve.
-
Preclinical and Clinical Data
Preclinical Evaluation
Preclinical studies in cynomolgus monkeys demonstrated that oral administration of this compound led to a marked reduction in serum testosterone and DHEA levels.[6] These studies were crucial in establishing the in vivo activity and pharmacokinetic profile of the compound before advancing to human trials.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Value |
| Dose | 1 mg/kg (oral) |
| Tₘₐₓ (h) | 1.7 |
| Cₘₐₓ (µg/mL) | 0.147 |
| t₁/₂ (h) | 3.8 |
| AUC₀₋₂₄ (µg·h/mL) | 0.727 |
Data from Selleck Chemicals product information, citing preclinical studies.
Clinical Trial Data
This compound underwent extensive clinical evaluation in patients with CRPC. Phase I and II studies showed promising results, with significant reductions in PSA levels and evidence of anti-tumor activity.[5] However, Phase III trials, while demonstrating an improvement in radiographic progression-free survival (rPFS), failed to show a statistically significant improvement in the primary endpoint of overall survival (OS).
Table 2: Summary of Key Phase III Clinical Trial Results for this compound
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Result |
| ELM-PC 5 | mCRPC post-docetaxel | This compound + Prednisone vs. Placebo + Prednisone | Overall Survival | Did not meet primary endpoint (Median OS: 17.0 vs. 15.2 months; HR 0.886; p=0.190)[3] |
| ELM-PC 4 | Chemotherapy-naïve mCRPC | This compound + Prednisone vs. Placebo + Prednisone | Overall Survival & rPFS | Improved rPFS (13.8 vs. 8.7 months; HR 0.713), but no significant OS benefit. |
| SWOG-1216 | Metastatic hormone-sensitive prostate cancer | This compound + ADT vs. Bicalutamide + ADT | Overall Survival | Did not meet primary endpoint (Median OS: 81.1 vs. 70.2 months; HR 0.86; p=0.040)[2] |
mCRPC: metastatic castration-resistant prostate cancer; ADT: androgen deprivation therapy; OS: overall survival; rPFS: radiographic progression-free survival; HR: hazard ratio.
Table 3: PSA Response Rates in Phase I/II Studies of this compound
| Study Phase | Dose | ≥50% PSA Decline at 12 weeks |
| Phase I | 100-600 mg BID | 65% |
| Phase II | 300 mg BID | 63% |
| Phase II | 400 mg BID + Prednisone | 50% |
| Phase II | 600 mg BID + Prednisone | 41% |
| Phase II | 600 mg QD | 60% |
Data from a Phase I/II study in patients with metastatic castration-resistant prostate cancer.[5]
Logical Relationships and Workflows
The development and evaluation of this compound followed a logical progression from preclinical discovery to clinical validation.
Caption: this compound development workflow.
Conclusion
This compound represents a well-designed, selective inhibitor of 17,20-lyase that effectively suppresses androgen synthesis. While it demonstrated biological activity and a clinical benefit in terms of delaying disease progression, the ultimate failure to improve overall survival in large-scale clinical trials led to the cessation of its development for prostate cancer. The story of this compound underscores the challenges in translating promising preclinical and early clinical data into definitive patient outcomes, particularly in a rapidly evolving therapeutic landscape. The data and methodologies presented in this guide offer valuable insights for researchers and drug developers working on novel therapies for hormone-dependent cancers.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Term Steroid Treatment of Rhesus Macaque Increases Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of this compound (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
The Pharmacological Profile of Orteronel (TAK-700): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orteronel (TAK-700) is an oral, non-steroidal, and reversible inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1).[1][2] It was developed by Takeda Pharmaceutical Company in conjunction with Millennium Pharmaceuticals for the treatment of castration-resistant prostate cancer (CRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[3][4] this compound selectively inhibits androgen biosynthesis, a critical pathway for prostate cancer proliferation.[5] Despite showing promise in early-phase trials by effectively suppressing androgen levels, this compound's development was terminated after Phase III trials failed to demonstrate a significant improvement in the primary endpoint of overall survival.[3][6] This guide provides an in-depth technical overview of this compound's pharmacological profile, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial outcomes.
Mechanism of Action
This compound's primary mechanism is the inhibition of androgen synthesis by targeting CYP17A1, an enzyme crucial for the production of androgens in the testes, adrenal glands, and prostate tumor tissue.[1][3]
Inhibition of CYP17A1
CYP17A1 is a dual-function enzyme that catalyzes two key sequential reactions in the steroidogenesis pathway:
-
17α-hydroxylase activity : Converts pregnenolone and progesterone into their 17α-hydroxy derivatives.[3]
-
17,20-lyase activity : Cleaves the C17-20 bond of 17α-hydroxyprogesterone and 17α-hydroxypregnenolone to form androstenedione and dehydroepiandrosterone (DHEA), respectively.[3][7]
These products, DHEA and androstenedione, are precursors to testosterone.[3] By inhibiting CYP17A1, this compound effectively reduces the circulating levels of these androgens, thereby depriving prostate cancer cells of the ligands necessary for androgen receptor (AR) activation and signaling.[5][8]
Selectivity for 17,20-Lyase
A distinguishing feature of this compound is its selective inhibition of the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1][9] Preclinical studies demonstrated that this compound is 5.4 times more potent at inhibiting 17,20-lyase compared to 17α-hydroxylase.[1][8] This selectivity was hypothesized to offer a clinical advantage by minimizing the disruption of the glucocorticoid biosynthesis pathway, potentially reducing the need for concomitant corticosteroid administration that is required with less selective CYP17A1 inhibitors like abiraterone.[1][7] The inhibition is also reversible.[1]
Signaling Pathway Diagram
The following diagram illustrates the steroid biosynthesis pathway and the specific point of inhibition by this compound.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Orteronel's Impact on Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action and its impact on steroidogenesis. It consolidates quantitative data on its inhibitory potency and its effects on steroid hormone levels from preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways and experimental workflows are provided to support further research and development in this area.
Introduction
Androgens, particularly testosterone and its more potent metabolite dihydrotestosterone (DHT), are the primary drivers of prostate cancer growth and progression. Androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer. However, the disease often progresses to a castration-resistant state (CRPC), where tumors continue to grow despite low levels of testicular androgens. This resistance is frequently driven by the production of androgens in the adrenal glands and within the tumor tissue itself.
The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) is a key player in this process, catalyzing essential steps in the conversion of cholesterol to androgens.[1] this compound is a potent and selective inhibitor of CYP17A1, with a greater specificity for the 17,20-lyase activity.[2][3] This selectivity is significant as it preferentially blocks androgen synthesis while having a lesser effect on cortisol production, potentially reducing the need for concomitant corticosteroid administration.[4][5] This guide will delve into the technical details of this compound's interaction with the steroidogenesis pathway.
Mechanism of Action
This compound exerts its effect by selectively inhibiting CYP17A1, an enzyme that possesses two distinct activities: 17α-hydroxylase and 17,20-lyase.[1] Both activities are crucial for the production of androgens, while only the 17α-hydroxylase activity is required for cortisol synthesis. This compound has demonstrated a higher potency in inhibiting the 17,20-lyase activity compared to the 17α-hydroxylase activity.[2][3] This preferential inhibition of the 17,20-lyase step is what distinguishes this compound from other CYP17A1 inhibitors like abiraterone.[3]
The 17,20-lyase activity of CYP17A1 is responsible for the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone.[1] By blocking this step, this compound significantly reduces the production of androgens from all sources, including the testes, adrenal glands, and the tumor microenvironment.[3]
Quantitative Data
The following tables summarize the quantitative data on this compound's inhibitory activity and its effects on steroid hormone levels from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme/Cell Line | Parameter | Value (nM) | Species | Reference |
| CYP17A1 (17,20-lyase) | IC50 | 27 | Monkey | [2] |
| CYP17A1 (17α-hydroxylase) | IC50 | 38 | Monkey | [2] |
| Human Adrenal Tumor Cells (DHEA production) | IC50 | - | Human | [2] |
| Human Adrenal Tumor Cells (Cortisol production) | IC50 | ~3-fold higher than for DHEA | Human | [2] |
Note: Specific IC50 values for DHEA and cortisol production in human adrenal tumor cells were not explicitly stated in the source, but the relative potency was described.
Table 2: In Vivo Effects of this compound on Steroid Hormones in Cynomolgus Monkeys
| Condition | Hormone | Effect | Reference |
| Single Oral Dosing (Intact Monkeys) | DHEA | Rapidly suppressed | [2] |
| Cortisol | Rapidly suppressed (less than DHEA) | [2] | |
| Testosterone | Rapidly suppressed | [2] | |
| Twice Daily Dosing (Castrated Monkeys) | DHEA | Persistent suppression | [2] |
| Testosterone | Persistent suppression | [2] |
Table 3: Clinical Effects of this compound on Steroid Hormones in Patients with Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
| Treatment Duration | Hormone | Median Change from Baseline | Reference |
| 3 Months | Testosterone | -89% (to 0.78 ng/dL) | [5][6] |
| DHEA-S | -85% | [6] | |
| Cortisol | -21% | [3][5] | |
| ACTH | +171% | [3][5] | |
| 4 Weeks | Testosterone | Decreased from 5.5 ng/dL to 0.6 ng/dL | [3] |
| DHEA | Decreased from 50.0 µg/dL to unquantifiable levels | [3] |
Note: The study in patients with nmCRPC was conducted with this compound 300 mg twice daily without concomitant prednisone.[5][6]
Experimental Protocols
In Vitro CYP17A1 Enzyme Inhibition Assay
This protocol describes a general method for determining the IC50 of an inhibitor against recombinant human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase
-
Substrate (e.g., 17α-hydroxypregnenolone for 17,20-lyase activity, pregnenolone for 17α-hydroxylase activity)
-
NADPH
-
This compound or other test compounds
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, cytochrome P450 reductase, and assay buffer.
-
Add varying concentrations of this compound or the test compound to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate and NADPH.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the product (e.g., DHEA for 17,20-lyase activity, 17α-hydroxypregnenolone for 17α-hydroxylase activity) using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
H295R Cell-Based Steroidogenesis Assay
This protocol outlines a method for assessing the effect of this compound on steroid hormone production in the human adrenocortical carcinoma cell line H295R.[7][8]
Materials:
-
H295R cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and other additives)
-
This compound or other test compounds
-
Forskolin (optional, for stimulating steroidogenesis)
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo)
-
ELISA kits or LC-MS/MS for hormone quantification
Procedure:
-
Seed H295R cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Replace the growth medium with fresh medium containing varying concentrations of this compound or the test compound. A vehicle control (e.g., DMSO) should be included.
-
(Optional) To stimulate steroidogenesis, cells can be co-treated with a stimulating agent like forskolin.
-
Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, collect the cell culture supernatant for hormone analysis.
-
Measure the concentrations of steroid hormones of interest (e.g., testosterone, DHEA, cortisol, estradiol) in the supernatant using validated ELISA kits or LC-MS/MS.
-
Assess cell viability in the treated wells to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Normalize the hormone concentrations to the cell viability data.
-
Calculate the change in hormone production relative to the vehicle control for each concentration of the test compound.
Visualizations
Signaling Pathway
Caption: Steroidogenesis pathway and this compound's mechanism of action.
Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound is a selective inhibitor of CYP17A1 with a preferential action on the 17,20-lyase activity, which is a key step in androgen biosynthesis. This mechanism of action leads to a significant reduction in the levels of androgens, which are crucial for the growth of prostate cancer. The quantitative data from preclinical and clinical studies demonstrate its potent inhibitory effects. The provided experimental protocols and visualizations serve as a resource for researchers in the field of steroidogenesis and cancer drug development to further investigate the therapeutic potential of this compound and similar compounds. The selectivity of this compound for 17,20-lyase may offer a favorable clinical profile by minimizing the impact on cortisol synthesis.
References
- 1. CYP17A1 - Wikipedia [en.wikipedia.org]
- 2. This compound (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety and activity of the investigational agent this compound (ortl) without prednisone in men with nonmetastatic castration-resistant prostate cancer (nmCRPC) and rising prostate-specific antigen (PSA): Updated results of a phase II study. - ASCO [asco.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
Methodological & Application
Orteronel In Vitro Assay for CYP17A1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, oral, and selective inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] CYP17A1 possesses dual enzymatic activities: 17α-hydroxylase and 17,20-lyase.[2] Both activities are essential for the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer growth and progression.[3][4] this compound has demonstrated a preferential inhibition of the 17,20-lyase activity over the 17α-hydroxylase activity, which may offer a therapeutic advantage by reducing androgen synthesis while potentially mitigating the mineralocorticoid excess seen with less selective inhibitors.[1][5] This document provides detailed application notes and a comprehensive in vitro assay protocol to evaluate the inhibitory activity of this compound on CYP17A1.
Mechanism of Action
This compound is a reversible inhibitor of CYP17A1.[5] It is a substituted imidazole that binds to the active site of the enzyme.[6] While it contains a nitrogen moiety that can interact with the heme iron of the cytochrome P450 enzyme, studies suggest that this heme binding may augment but is not a prerequisite for inhibition.[6] The binding kinetics of this compound to CYP17A1 are complex, involving a rapid initial binding followed by a slower conformational change to a more tightly bound state.[6]
Quantitative Data Summary
The inhibitory potency of this compound against CYP17A1 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay conditions, including the substrate used and the source of the enzyme.
| Enzyme Activity | Species | IC50 (nM) | Notes |
| 17,20-lyase | Human | 19 - 38 | In microsomes expressing human CYP isoforms.[7] |
| 17,20-lyase | Rat | 54 | In vitro assay.[7] |
| 17,20-lyase | Monkey | 27 | In vitro assay.[8] |
| 17α-hydroxylase | Monkey | 38 | In vitro assay.[8] |
| DHEA production | Human (H295R cells) | 37 | Inhibition of ACTH-stimulated production.[7] |
| Androstenedione production | Monkey (adrenal cells) | 130 | Inhibition of ACTH-stimulated production.[7] |
| DHEA production | Monkey (adrenal cells) | 110 | Inhibition of ACTH-stimulated production.[7] |
Note: Preclinical studies have shown that this compound inhibits 17,20-lyase activity 5.4 times more potently than 17α-hydroxylase activity in cell-free enzyme assays using human CYP17A1.[8]
Signaling Pathway
The following diagram illustrates the androgen biosynthesis pathway and highlights the points of inhibition by this compound. CYP17A1 is a crucial enzyme that catalyzes the conversion of pregnenolone and progesterone into their 17α-hydroxylated forms and subsequently into dehydroepiandrosterone (DHEA) and androstenedione, respectively.[3][9]
Caption: Androgen biosynthesis pathway and this compound's inhibitory action on CYP17A1.
Experimental Protocol: In Vitro CYP17A1 Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1. The assay utilizes recombinant human CYP17A1, NADPH-P450 reductase, and cytochrome b5 reconstituted in a lipid environment. The conversion of a substrate (e.g., progesterone or 17α-hydroxyprogesterone) to its product is measured in the presence of varying concentrations of the inhibitor.
Materials and Reagents
-
Recombinant human CYP17A1
-
Recombinant human NADPH-P450 reductase
-
Recombinant human cytochrome b5
-
Progesterone (substrate for 17α-hydroxylase activity)
-
17α-Hydroxyprogesterone (substrate for 17,20-lyase activity)
-
This compound
-
L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADPH
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
-
HPLC system with UV or mass spectrometry (MS) detector
Experimental Workflow
Caption: Workflow for the in vitro CYP17A1 inhibition assay.
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the IC50 determination.
-
Prepare the substrate solution (progesterone or 17α-hydroxyprogesterone) in a suitable solvent (e.g., methanol).
-
Prepare the NADPH regenerating system or a stock solution of NADPH in buffer.
-
-
Enzyme Reconstitution and Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following in 50 mM potassium phosphate buffer (pH 7.4) to a final volume of, for example, 0.5 mL:
-
Recombinant human CYP17A1 (e.g., 0.04 µM)
-
NADPH-P450 reductase (e.g., 2 µM)
-
Cytochrome b5 (e.g., 0.5 µM)
-
DLPC (e.g., 16 µM)
-
Substrate (e.g., 10 µM progesterone)
-
-
Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture.
-
-
Incubation:
-
Pre-incubate the reaction mixture for 5 minutes at 37°C.[6]
-
Initiate the reaction by adding NADPH to a final concentration of, for example, 1 mM.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the formation of the product (17α-hydroxyprogesterone for the hydroxylase assay or androstenedione for the lyase assay) using a validated HPLC-UV or LC-MS/MS method.
-
Create a standard curve for the product to quantify its concentration in the samples.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
The provided application notes and protocol offer a framework for the in vitro evaluation of this compound's inhibitory effect on CYP17A1. This assay is crucial for understanding the compound's mechanism of action and for the discovery and characterization of novel CYP17A1 inhibitors in drug development. The preferential inhibition of the 17,20-lyase activity by this compound underscores the potential for developing more selective therapies for androgen-dependent diseases.[1][5]
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP17A1 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Androgen biosynthesis in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Multi-Step Binding of the Non-Steroidal Inhibitors this compound and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
Orteronel (TAK-700) in Prostate Cancer Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme CYP17A1, which plays a crucial role in the biosynthesis of androgens.[1] Specifically, this compound shows greater selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[2] This targeted inhibition is designed to reduce the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer growth. While the clinical development of this compound for prostate cancer was discontinued due to its failure to improve overall survival in Phase III trials, the compound remains a valuable tool for preclinical research into androgen signaling and castration-resistant prostate cancer (CRPC).[3] These application notes provide a summary of the available preclinical data and detailed protocols for the use of this compound in prostate cancer animal models.
Mechanism of Action
This compound exerts its anti-tumor effect by inhibiting CYP17A1, a critical enzyme in the steroidogenesis pathway. CYP17A1 has two distinct enzymatic functions: 17α-hydroxylase and 17,20-lyase. By selectively inhibiting 17,20-lyase, this compound blocks the conversion of pregnenolone and progesterone derivatives into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and DHT.[4] This leads to a significant reduction in circulating and intratumoral androgen levels, thereby depriving prostate cancer cells of the ligands necessary for androgen receptor (AR) activation and subsequent tumor growth.[1]
Data Presentation
Quantitative data from preclinical studies of this compound in rodent models of prostate cancer is limited in publicly available literature. However, studies in non-human primates have demonstrated its potent in vivo activity.
| Animal Model | Drug/Vehicle | Dose | Route of Administration | Key Findings | Reference |
| Male Cynomolgus Monkeys | This compound | 1 mg/kg | Oral | Marked reduction in serum testosterone and dehydroepiandrosterone (DHEA) concentrations. | [4][5] |
| Castrated Cynomolgus Monkeys | This compound | Twice daily | Oral | Suppression of DHEA and testosterone persisted throughout the treatment period. | [6] |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound in a prostate cancer xenograft model. These protocols are based on standard methodologies and should be adapted to specific experimental needs.
Protocol 1: Establishment of a Subcutaneous LNCaP Xenograft Model
Objective: To establish androgen-sensitive LNCaP prostate cancer xenografts in immunodeficient mice.
Materials:
-
LNCaP human prostate cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Matrigel® Basement Membrane Matrix
-
Male athymic nude mice (6-8 weeks old)
-
Sterile PBS, syringes, and needles
Procedure:
-
Culture LNCaP cells in RPMI-1640 with 10% FBS until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice and inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: In Vivo Efficacy Study of this compound
Objective: To evaluate the anti-tumor efficacy of this compound in the established LNCaP xenograft model.
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound (TAK-700)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at the desired concentration.
-
Divide the randomized tumor-bearing mice into at least two groups:
-
Vehicle control group
-
This compound treatment group
-
-
Administer this compound or vehicle to the respective groups via oral gavage once or twice daily. The exact dosage should be determined based on preliminary studies, but a starting point could be extrapolated from the effective dose in monkeys (1 mg/kg).[4][5]
-
Monitor and record tumor volume and body weight twice weekly.
-
At the end of the study (e.g., after 21-28 days of treatment), euthanize the mice.
-
Collect blood samples for the analysis of serum testosterone, DHEA, and Prostate-Specific Antigen (PSA) levels.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for AR, or measurement of intratumoral androgen levels).
Visualizations
Signaling Pathway
Caption: this compound selectively inhibits the 17,20-lyase activity of CYP17A1.
Experimental Workflow
Caption: Workflow for testing this compound in a prostate cancer xenograft model.
Conclusion
This compound (TAK-700) is a potent and selective inhibitor of CYP17A1 with demonstrated in vivo activity in reducing androgen levels. While its clinical development was halted, it remains a valuable research tool for investigating the mechanisms of androgen synthesis and the development of resistance to androgen deprivation therapy in prostate cancer. The protocols and information provided here offer a framework for researchers to utilize this compound in preclinical animal models to further our understanding of prostate cancer biology.
References
- 1. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing this compound (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. TAK-700/CPH-402 | Clinical Trial Summary [clinicaltrials.takeda.com]
Application Notes and Protocols for TAK-700 (Orteronel) Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of TAK-700 (orteronel), a selective inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), for preclinical research in mouse models. The following protocols and data have been synthesized from available literature to guide researchers in designing and executing in vivo studies.
Mechanism of Action
TAK-700 is a non-steroidal androgen biosynthesis inhibitor.[1] It selectively inhibits the 17,20-lyase activity of the enzyme CYP17A1, which is crucial for the synthesis of androgens in the testes, adrenal glands, and prostate cancer cells.[1] By blocking this pathway, TAK-700 effectively reduces the levels of androgens, such as testosterone, that are critical for the growth and survival of prostate cancer cells. Preclinical studies have demonstrated that treatment with this compound leads to the suppression of androgen levels and a reduction in the size of androgen-dependent organs, including the prostate gland.[1]
Diagram of the Androgen Synthesis Pathway and TAK-700's Site of Action
References
Orteronel (TAK-700): Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Orteronel (TAK-700) and comprehensive protocols for its preparation and use in cell culture experiments. This compound is a potent and selective non-steroidal inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in the androgen biosynthesis pathway.[1][2][3] It has been investigated for its therapeutic potential in prostate cancer.[1][2][4]
Data Presentation: this compound Solubility
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro studies.[5][6] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[5]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 62 | 201.72 | Selleck Chemicals[5] |
| DMSO | 61 | 198.47 | Selleck Chemicals[5] |
| DMSO | 12.15 | 39.51 | MedKoo Biosciences[6] |
| DMF | 10.0 | 32.54 | MedKoo Biosciences[6] |
| Ethanol | 8 | Not Specified | Selleck Chemicals[5] |
| Ethanol | 0.2 | 0.65 | MedKoo Biosciences[6] |
| Water | Insoluble | Insoluble | Selleck Chemicals[5] |
Note: Solubility can vary slightly between different batches of the compound. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (TAK-700) powder (Molecular Weight: 307.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 3.07 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5][7]
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the this compound stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): It is recommended to perform serial dilutions to achieve the final desired concentration accurately. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution.
-
Add the appropriate volume of the 100 µM intermediate solution to your cell culture vessel to achieve the final desired concentration (e.g., for a final concentration of 10 µM in 2 mL of medium, add 200 µL of the 100 µM intermediate solution).
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be feasible. However, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Mixing: Gently mix the medium in the cell culture vessel after adding the this compound working solution to ensure even distribution.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated cells.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound for cell culture.
Caption: this compound's mechanism of action in the androgen signaling pathway.
Mechanism of Action
This compound is a selective inhibitor of the 17,20-lyase activity of the CYP17A1 enzyme.[1][2] This enzyme is critical for the biosynthesis of androgens, such as dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[3] By inhibiting 17,20-lyase, this compound effectively suppresses the production of androgens in the testes, adrenal glands, and prostate tumor tissue.[1][2] This reduction in androgen levels leads to decreased activation of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[1][9][10] this compound has been shown to be more selective for 17,20-lyase over 17α-hydroxylase activity, which may result in fewer off-target effects compared to other CYP17A1 inhibitors.[1]
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Orteronel Pharmacokinetics in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17,20-lyase (a component of CYP17A1), which plays a crucial role in androgen biosynthesis.[1][2] By inhibiting this enzyme, this compound effectively suppresses the production of androgens such as testosterone and dehydroepiandrosterone (DHEA) in the testes, adrenal glands, and prostate tumor tissue.[1][3] This targeted action makes it a compound of significant interest for the treatment of hormone-dependent cancers, particularly castration-resistant prostate cancer (CRPC).[1][2] Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is essential for predicting its behavior in humans and designing effective clinical trials. These application notes provide a summary of the available preclinical pharmacokinetic data and detailed protocols for conducting similar studies.
Data Presentation
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value (Mean ± SD) | Unit |
| Half-life (t½) | 1.65 ± 0.22 | h |
| Clearance (CL) | 27.5 ± 3.09 | mL/min/kg |
| Volume of Distribution (Vd) | 3.94 ± 0.85 | L/kg |
Data sourced from a study in Sprague-Dawley rats.[4]
Table 2: Oral Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) |
| 5 | 614 ± 76.4 | 0.38 | ~3.5 | 69 - 89 |
| 10 | 1,764 ± 166 | 0.75 | ~3.5 | 69 - 89 |
| 30 | 4,652 ± 300 | 0.50 | ~3.5 | 69 - 89 |
| 100 | 17,518 ± 3,178 | 0.83 | ~3.5 | 69 - 89 |
Data represents mean ± SD. The oral formulation was administered as a suspension.[4]
Preclinical Pharmacokinetics in Monkeys
While detailed quantitative pharmacokinetic data for this compound in monkeys is limited in the public domain, studies in cynomolgus monkeys have demonstrated its potent pharmacodynamic effects. Oral administration of this compound has been shown to significantly reduce serum levels of DHEA and testosterone.[3] Furthermore, investigations into the excretion of radiolabeled this compound in monkeys revealed that the drug is extensively excreted in the urine as the unchanged parent compound.[5] This suggests that renal clearance is a major elimination pathway in this species.[5]
Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of 17,20-lyase, an enzymatic activity of CYP17A1. This enzyme is a critical bottleneck in the androgen biosynthesis pathway, responsible for the conversion of pregnenolone and progesterone derivatives into DHEA and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT).
Caption: Androgen biosynthesis pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single oral administration to rats.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% w/v methylcellulose in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-20°C or -80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study, with free access to standard chow and water.
-
Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with continued access to water.
-
Dosing:
-
Weigh each rat to determine the precise dosing volume.
-
Administer the this compound suspension via oral gavage. Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200-250 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[6]
-
Collect blood into microcentrifuge tubes containing anticoagulant.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.[6]
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
-
Sample Storage: Store the plasma samples at -20°C or -80°C until bioanalysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Step Binding of the Non-Steroidal Inhibitors this compound and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Urinary Excretion Mechanism of this compound (TAK-700), A Novel 17,20-Lyase Inhibitor, in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
Application Notes and Protocols for the In Vitro Combination of Orteronel and Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a selective, non-steroidal inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis pathway.[1][2] By inhibiting 17,20-lyase activity, this compound effectively suppresses the production of androgens that drive the growth of prostate cancer.[1][3] Docetaxel, a taxane-based chemotherapeutic agent, is a standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC).[4][5] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]
The combination of androgen deprivation therapy with chemotherapy presents a rational approach to treating prostate cancer by targeting distinct and potentially complementary pathways.[4] Clinical studies have evaluated the combination of this compound and docetaxel, demonstrating that the combination is generally tolerable and shows anti-tumor activity.[4][7][8] However, detailed in vitro studies characterizing the synergistic, additive, or antagonistic effects of this combination on prostate cancer cell lines are not extensively available in the public domain.
These application notes provide a framework for researchers to investigate the in vitro effects of combining this compound and docetaxel. The protocols outlined below are based on established methodologies for evaluating combination drug therapies in cancer cell lines.
Data Presentation: Hypothetical Quantitative Data Summary
The following tables are structured to present typical data obtained from in vitro combination studies. The values presented are for illustrative purposes only and are intended to guide the presentation of actual experimental results.
Table 1: Cell Viability (IC50) of this compound and Docetaxel in Prostate Cancer Cell Lines
| Cell Line | Drug | IC50 (72h Exposure) |
| LNCaP | This compound | e.g., 5 µM |
| Docetaxel | e.g., 1.1 nM[6] | |
| PC-3 | This compound | e.g., 10 µM |
| Docetaxel | e.g., 3.7 nM[6] | |
| DU-145 | This compound | e.g., 12 µM |
| Docetaxel | e.g., 4.5 nM[6] |
Table 2: Combination Index (CI) for this compound and Docetaxel Combination
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound Conc. | Docetaxel Conc. | Fraction Affected (Fa) | CI Value | Interpretation |
| PC-3 | e.g., 5 µM | e.g., 1.8 nM | 0.5 | e.g., 0.7 | Synergy |
| e.g., 10 µM | e.g., 3.7 nM | 0.75 | e.g., 0.6 | Synergy | |
| DU-145 | e.g., 6 µM | e.g., 2.2 nM | 0.5 | e.g., 0.9 | Additive |
| e.g., 12 µM | e.g., 4.5 nM | 0.75 | e.g., 0.8 | Synergy |
Table 3: Apoptosis Rates in PC-3 Cells Following 48h Treatment
| Treatment Group | Concentration | % Apoptotic Cells (Annexin V+) |
| Control | - | e.g., 5% |
| This compound | e.g., 10 µM | e.g., 10% |
| Docetaxel | e.g., 3.7 nM | e.g., 25% |
| Combination | e.g., 10 µM + 3.7 nM | e.g., 45% |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment using MTT Assay
This protocol determines the cytotoxic effects of this compound and docetaxel, alone and in combination, and allows for the calculation of a Combination Index (CI).
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (TAK-700)
-
Docetaxel
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and docetaxel in DMSO. Create a series of dilutions for each drug and for the combination at a constant ratio (e.g., based on the IC50 ratio).
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the drugs (single agents or combination) or vehicle control (DMSO, final concentration <0.1%).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software such as CompuSyn to determine synergy, additivity, or antagonism.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis following treatment with this compound and docetaxel.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
This compound and Docetaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, docetaxel, the combination, or vehicle control at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound inhibits androgen synthesis via CYP17A1.
Caption: Docetaxel induces apoptosis by stabilizing microtubules.
Caption: Workflow for in vitro evaluation of drug synergy.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the adrenal gland in castration-resistant prostate cancer: a case for this compound, a selective CYP-17 17,20-lyase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Orteronel (TAK-700) for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme CYP17A1, specifically targeting its 17,20-lyase activity.[1] This enzyme is a critical component in the androgen biosynthesis pathway, responsible for the production of testosterone and other androgens.[1] By inhibiting this pathway, this compound effectively reduces androgen levels, which are key drivers of prostate cancer cell growth and survival.[1] Preclinical studies have demonstrated that this compound suppresses androgen levels, leading to the shrinkage of androgen-dependent organs.[1] While extensive clinical trials have been conducted, this document focuses on the practical aspects of formulating and utilizing this compound for in vivo preclinical research, providing detailed protocols and critical data for study design.
Mechanism of Action
This compound selectively inhibits the 17,20-lyase activity of CYP17A1, which is a key enzyme in the androgen biosynthesis pathway. This inhibition blocks the conversion of progesterone and pregnenolone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[1] The greater specificity of this compound for 17,20-lyase over 17α-hydroxylase activity may reduce the impact on cortisol synthesis compared to other less selective inhibitors.[1]
Caption: this compound's mechanism of action in the androgen synthesis pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Dose | Tmax | Cmax | t1/2 | AUC | Reference |
| Rat | Oral | Not Specified | 6 h (testes/adrenals) | Not Specified | Not Specified | Favorable | [1] |
| Cynomolgus Monkey | Oral | Not Specified | Not Specified | Not Specified | Not Specified | Favorable | [1] |
Table 2: Preclinical Pharmacodynamics of this compound
| Species | Dose | Effect | Reference |
| Rat | Not Specified | Significant suppression of serum testosterone | [1] |
| Rat | Not Specified | Decreased weight of androgen-dependent organs | [1] |
| Cynomolgus Monkey | Not Specified | Significant reduction in serum DHEA and testosterone | [1] |
Table 3: Clinical Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC)
| Study Phase | Patient Population | Dosage | Key Efficacy Endpoints | Reference |
| Phase 1/2 | Metastatic CRPC | 200-400 mg BID (with Docetaxel-Prednisone) | ≥50% PSA reduction in 59% of patients after 4 cycles. Median time to PSA progression: 6.7 months. | [2] |
| Phase 2 | Non-metastatic CRPC | 300 mg BID | 16% of patients achieved PSA ≤0.2 ng/mL at 3 months. Median time to PSA progression: 13.8 months. | [3] |
| Phase 3 (ELM-PC 5) | Metastatic CRPC (post-docetaxel) | 400 mg BID + Prednisone | No significant improvement in overall survival. Improved radiographic progression-free survival (8.3 vs 5.7 months). | [1] |
| Phase 3 (SWOG-1216) | Metastatic Hormone-Sensitive Prostate Cancer | 300 mg BID + ADT | No significant improvement in overall survival. Improved progression-free survival (47.6 vs 23.0 months). | [4][5][6] |
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol describes the preparation of an this compound suspension for oral gavage in rodents, based on commercially available information.
Materials:
-
This compound (TAK-700) powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Sterile water for injection
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Protocol:
-
Preparation of 0.5% Methylcellulose Solution:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until the methylcellulose is fully dissolved. The solution should be clear.
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound powder.
-
Triturate the this compound powder in a mortar with a small volume of the 0.5% methylcellulose solution to create a smooth paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring or using a homogenizer to ensure a uniform suspension.
-
The final suspension should be mixed thoroughly before each administration to ensure homogeneity.
-
Note: For optimal results, it is recommended to use the freshly prepared suspension immediately.
Guidance for Developing Intraperitoneal (IP) and Intravenous (IV) Formulations
For Intraperitoneal (IP) Injection:
A common vehicle for IP injection of hydrophobic compounds is a mixture of a solubilizing agent and an aqueous carrier. A potential starting formulation could be:
-
Vehicle Composition: 5-10% DMSO, 10-20% Solutol HS 15 (or a similar non-ionic solubilizer), and the remainder as sterile saline or PBS.
-
Preparation:
-
Dissolve this compound in DMSO first.
-
Add the Solutol HS 15 and mix thoroughly.
-
Slowly add the aqueous phase while vortexing or sonicating to form a clear solution or a stable microemulsion.
-
Filter the final formulation through a 0.22 µm sterile filter before administration.
-
For Intravenous (IV) Injection:
IV formulations require strict control over solubility, sterility, and physiological compatibility. A potential vehicle for a slow IV infusion could be a co-solvent system:
-
Vehicle Composition: A mixture such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) has been reported for other poorly soluble compounds.[7]
-
Preparation:
-
Dissolve this compound in the DMA component first.
-
Sequentially add the PG and PEG-400, ensuring complete dissolution at each step.
-
The final solution must be sterile filtered (0.22 µm) before administration.
-
Important Considerations for Formulation Development:
-
Solubility Testing: Always perform initial solubility tests of this compound in various individual and mixed-vehicle systems.
-
Tolerability Studies: Conduct pilot studies in a small number of animals to assess the tolerability of the chosen vehicle and formulation before proceeding with large-scale efficacy studies.
-
Stability: Assess the physical and chemical stability of the prepared formulation over the intended period of use.
In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous prostate cancer xenograft model.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Protocol:
-
Cell Culture and Implantation:
-
Culture a suitable human prostate cancer cell line (e.g., VCaP for androgen-sensitive studies).
-
Harvest cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation and the vehicle control as described above.
-
Administer the treatment (e.g., daily oral gavage) at the desired dose level.
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week).
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effect.
-
At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., biomarker assessment).
-
Conclusion
This compound is a potent and selective inhibitor of androgen synthesis with demonstrated preclinical activity. The provided protocols and data serve as a valuable resource for researchers planning in vivo studies with this compound. Careful consideration of the formulation and experimental design is crucial for obtaining reliable and reproducible results. While development for prostate cancer has been discontinued, this compound remains a valuable tool for investigating the role of androgen synthesis in various physiological and pathological processes.[8][9]
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II study of single-agent this compound (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. "this compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicen" by Neeraj Agarwal, Catherine M Tangen et al. [digitalcommons.providence.org]
- 7. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmadive.com [biopharmadive.com]
- 9. ajmc.com [ajmc.com]
Application Notes and Protocols: Measuring Orteronel's Effect on Testosterone Levels In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a nonsteroidal, selective, and reversible inhibitor of the enzyme CYP17A1, which plays a crucial role in androgen biosynthesis.[1][2][3] Specifically, this compound shows greater selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1][2] This targeted inhibition is designed to reduce the production of androgens, including testosterone, in the testes, adrenal glands, and prostate cancer cells.[1][3][4] These application notes provide a comprehensive overview of the in vivo effects of this compound on testosterone levels and detailed protocols for accurately measuring these changes.
Mechanism of Action
This compound selectively inhibits the 17,20-lyase activity of CYP17A1, a key enzyme in the androgen biosynthesis pathway. This inhibition blocks the conversion of pregnenolone and progesterone derivatives into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[1][5] Due to its higher specificity for 17,20-lyase compared to 17α-hydroxylase, this compound aims to potently suppress androgen synthesis while having a lesser impact on cortisol production.[1][2]
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Orteronel Off-Target Effects in Cancer Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Orteronel (TAK-700) in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a non-steroidal, selective inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1).[1][2][3] Specifically, it shows greater selectivity for the 17,20-lyase activity of CYP17A1, which is a critical step in the biosynthesis of androgens.[1][2] This targeted inhibition is intended to reduce the production of androgens that fuel the growth of certain cancers, particularly prostate cancer.
Q2: Are there any known secondary "on-target" effects of this compound that might be considered off-target in a functional sense?
Yes. While this compound is more selective for the 17,20-lyase activity of CYP17A1, it also inhibits the 17α-hydroxylase activity of the same enzyme, although to a lesser extent.[3] This can lead to a buildup of upstream steroids, such as progesterone. This accumulation of progesterone and other precursors can have its own biological effects and could be considered a secondary, or functional, off-target effect.
Q3: Has this compound been shown to directly bind to other kinases or nuclear receptors?
Currently, there is a lack of publicly available, comprehensive screening data (e.g., kinome scans or broad nuclear receptor binding assays) to definitively rule out all other potential off-target binding interactions for this compound. However, the available literature consistently describes this compound as a selective inhibitor of CYP17A1, suggesting that widespread, high-affinity binding to other kinases or nuclear receptors is not its primary mode of action.
Q4: How might this compound treatment indirectly affect cholesterol and lipid metabolism in cancer cell lines?
Inhibition of CYP17A1 by this compound occurs within the broader steroidogenesis pathway, which is intrinsically linked to cholesterol metabolism. Cholesterol is the precursor for all steroid hormones.[4] By blocking a key enzyme in steroid synthesis, this compound can lead to a redirection of cholesterol and its precursors. This can indirectly impact cholesterol homeostasis within the cell, potentially affecting pathways such as the sterol regulatory element-binding protein (SREBP) pathway, which governs the expression of genes involved in cholesterol and fatty acid synthesis.[5][6] However, direct, this compound-specific effects on cholesterol biosynthesis enzymes have not been extensively documented.
Troubleshooting Guides
Problem 1: Unexpected phenotypic changes in cancer cell lines treated with this compound that are inconsistent with androgen deprivation.
-
Possible Cause: Accumulation of upstream steroid precursors due to the inhibition of CYP17A1's 17α-hydroxylase activity. Elevated levels of progesterone, for example, could activate the progesterone receptor or have other non-canonical signaling effects.
-
Troubleshooting Steps:
-
Quantify Steroid Precursors: Use LC-MS/MS to measure the levels of progesterone, pregnenolone, and other upstream steroids in your cell culture media and cell lysates following this compound treatment.
-
Assess Progesterone Receptor Activation: If your cell line expresses the progesterone receptor (PR), perform experiments to determine if it is being activated. This could include Western blotting for PR phosphorylation, reporter gene assays for PR transcriptional activity, or qPCR for known PR target genes.
-
Use a PR Antagonist: Co-treat cells with this compound and a PR antagonist (e.g., mifepristone) to see if the unexpected phenotype is reversed.
-
Problem 2: Alterations in gene expression or protein levels related to lipid metabolism after this compound treatment.
-
Possible Cause: Indirect effects on cholesterol homeostasis and the SREBP pathway. A buildup of steroid precursors or a diversion of cholesterol metabolism could trigger feedback mechanisms that alter the expression of genes involved in cholesterol synthesis and uptake.
-
Troubleshooting Steps:
-
Analyze SREBP Pathway Activation: Perform Western blotting to assess the cleavage and nuclear translocation of SREBP proteins (SREBP-1 and SREBP-2).
-
Measure Expression of SREBP Target Genes: Use qPCR to quantify the mRNA levels of key SREBP target genes, such as HMGCR, LDLR, and FASN.
-
Lipid Droplet Staining: Use fluorescent dyes like BODIPY to visualize and quantify lipid droplet accumulation, which can be an indicator of altered lipid metabolism.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| Primary Target | CYP17A1 (17,20-lyase) | [1][2] |
| Secondary Target | CYP17A1 (17α-hydroxylase) | [3] |
| Effect on Progesterone | Accumulation | Inferred from mechanism |
| Direct Kinase Binding | Not extensively documented | N/A |
| Direct Nuclear Receptor Binding | Not extensively documented | N/A |
Experimental Protocols
Protocol 1: Quantification of Steroid Hormones by LC-MS/MS
-
Sample Preparation:
-
Culture cancer cell lines to desired confluency and treat with this compound or vehicle control for the desired time.
-
Collect both the cell culture supernatant and cell pellets.
-
For cell pellets, lyse cells in an appropriate buffer and determine protein concentration.
-
Perform a liquid-liquid or solid-phase extraction of steroids from the supernatant and cell lysates.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation of steroids.
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Develop or use established MRM transitions for the specific steroids of interest (e.g., progesterone, testosterone, DHEA).
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Generate standard curves for each steroid using known concentrations.
-
Calculate the concentration of each steroid in the samples based on the standard curves and normalize to cell number or protein concentration.
-
Protocol 2: Western Blot for SREBP Cleavage
-
Cell Lysis:
-
Treat cells with this compound or vehicle control.
-
Wash cells with ice-cold PBS and lyse in a buffer that preserves protein integrity and prevents premature cleavage (e.g., RIPA buffer with protease inhibitors).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for SREBP-1 or SREBP-2. The antibody should be able to detect both the precursor and the cleaved, nuclear form.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Compare the band intensities of the precursor and cleaved forms of SREBP between treated and control samples. An increase in the cleaved form indicates activation of the SREBP pathway.
-
Visualizations
Caption: this compound's primary on-target mechanism.
Caption: Functional off-target effect of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Orteronel Resistance in Prostate Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Orteronel resistance in prostate cancer models. The information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (TAK-700) is an oral, non-steroidal, selective inhibitor of the enzyme CYP17A1.[1] It specifically targets the 17,20-lyase activity of CYP17A1, which is a critical step in the synthesis of androgens in the testes, adrenal glands, and within the prostate cancer cells themselves.[1] By inhibiting androgen production, this compound reduces the activation of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[1]
Q2: We are observing renewed tumor growth in our xenograft model despite continuous this compound treatment. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound, and other androgen synthesis inhibitors, can arise through several mechanisms, primarily centered around the reactivation of androgen receptor (AR) signaling. Key potential mechanisms include:
-
AR Amplification or Overexpression: The cancer cells may increase the number of copies of the AR gene or enhance its expression, making them hypersensitive to even low levels of residual androgens.[2]
-
AR Mutations: Mutations in the ligand-binding domain of the AR can occur, potentially allowing activation by other steroid precursors or even converting antagonists into agonists.[3]
-
Emergence of AR Splice Variants: Constitutively active AR splice variants (e.g., AR-V7) that lack the ligand-binding domain can emerge. These variants are not dependent on androgens for their activation and can drive tumor growth in the presence of this compound.[3]
-
Upregulation of Intratumoral Androgen Synthesis: Cancer cells can develop alternative pathways or upregulate other enzymes to synthesize androgens, bypassing the CYP17A1 inhibition by this compound.[4][5]
-
Activation of Bypass Signaling Pathways: Other signaling pathways, such as the PI3K/AKT or glucocorticoid receptor (GR) pathways, can be activated to promote cell survival and proliferation independently of AR signaling.[2][3]
Q3: Is there evidence of cross-resistance between this compound and other AR-targeted therapies like Enzalutamide?
A3: Yes, cross-resistance is a documented phenomenon.[6] For instance, a model that has developed resistance to this compound through the emergence of AR splice variants (like AR-V7) would likely also be resistant to Enzalutamide, as these variants do not require the ligand-binding domain for their activity.[7] Similarly, upregulation of bypass signaling pathways can confer broad resistance to therapies targeting the AR axis.[8]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in our prostate cancer cell line over time, as measured by cell viability assays.
Possible Cause: Development of acquired resistance through molecular changes in the cancer cells.
Troubleshooting Steps:
-
Confirm Resistance:
-
Experiment: Perform a dose-response curve for this compound on the suspected resistant cell line and compare it to the parental, sensitive cell line.
-
Expected Outcome: The IC50 value for the resistant cell line will be significantly higher than that of the parental line.
-
-
Investigate AR-dependent Resistance Mechanisms:
-
Experiment 1 (AR Expression): Analyze AR protein and mRNA levels using Western blotting and qPCR, respectively.
-
Experiment 2 (AR Splice Variants): Use specific primers for AR-V7 and other common variants in a qPCR assay.
-
Experiment 3 (AR Mutations): Sequence the AR gene, particularly the ligand-binding domain, to identify potential mutations.
-
-
Investigate Bypass Signaling Pathways:
-
Experiment: Use Western blotting to assess the phosphorylation status (activation) of key proteins in bypass pathways, such as AKT and ERK. Compare the baseline activation levels and the response to this compound in both sensitive and resistant cells.
-
Problem 2: Our this compound-resistant xenograft model shows continued tumor growth. How can we attempt to resensitize the tumors to treatment?
Possible Solution: Combination therapy to target the identified resistance mechanism.
Troubleshooting Workflow:
-
Hypothesize a Resistance Mechanism (based on Problem 1 data): For example, let's assume you've identified the activation of the PI3K/AKT pathway as a key resistance mechanism.
-
Select a Combination Agent: Choose an inhibitor that targets the identified bypass pathway, such as a PI3K inhibitor (e.g., Alpelisib) or an AKT inhibitor (e.g., Ipatasertib).
-
In Vitro Validation:
-
Experiment: Treat the resistant cell line with this compound alone, the PI3K/AKT inhibitor alone, and the combination of both at various concentrations.
-
Analysis: Use a cell viability assay to determine if the combination therapy shows a synergistic effect in reducing cell proliferation.
-
-
In Vivo Xenograft Study:
-
Experimental Design:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: PI3K/AKT inhibitor alone
-
Group 4: this compound + PI3K/AKT inhibitor
-
-
Monitoring: Measure tumor volume and monitor animal health over time.
-
Endpoint Analysis: At the end of the study, collect tumors for biomarker analysis (e.g., IHC for p-AKT, Ki-67) to confirm target engagement and effects on proliferation.
-
Quantitative Data Presentation
Table 1: In Vitro Efficacy of this compound and a Hypothetical AKT Inhibitor (AKTi) in this compound-Sensitive (LNCaP) and -Resistant (LNCaP-OrR) Prostate Cancer Cells
| Cell Line | Treatment | IC50 (µM) |
| LNCaP | This compound | 0.5 |
| LNCaP | AKTi | > 10 |
| LNCaP-OrR | This compound | 8.2 |
| LNCaP-OrR | AKTi | 1.5 |
| LNCaP-OrR | This compound + AKTi (0.5 µM) | 2.1 |
Table 2: In Vivo Tumor Growth Inhibition in a LNCaP-OrR Xenograft Model
| Treatment Group | Average Tumor Volume at Day 28 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1250 | - |
| This compound (10 mg/kg) | 1100 | 12% |
| AKTi (50 mg/kg) | 750 | 40% |
| This compound + AKTi | 300 | 76% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and/or the combination agent for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-AR, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound action and key resistance pathways.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Abiraterone, this compound, Enzalutamide and Docetaxel: Sequential or Combined Therapy? [frontiersin.org]
- 7. Overcoming prostate cancer drug resistance with a novel organosilicon small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapy resistance in prostate cancer: mechanism, signaling and reversal strategies - PMC [pmc.ncbi.nlm.nih.gov]
Orteronel Preclinical Safety & Toxicology Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the dose-limiting toxicities of orteronel (TAK-700) observed in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in designing and interpreting their own preclinical experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during in vivo studies with this compound.
Question: What are the expected pharmacodynamic effects of this compound in preclinical animal models?
Answer: In preclinical studies, this compound, a selective inhibitor of the 17,20 lyase activity of CYP17A1, has demonstrated potent suppression of androgen synthesis.[1][2] In uncastrated rats, treatment with this compound led to a significant suppression of serum testosterone levels and a decrease in the overall weight of androgen-dependent organs.[1] Similarly, twice-daily administration in cynomolgus monkeys resulted in a significant reduction in serum dehydroepiandrosterone (DHEA) and testosterone levels.[1] When combined with castration in these monkeys, this compound further suppressed testosterone levels beyond that of castration alone.[1]
Question: What are the known dose-limiting toxicities of this compound from preclinical animal studies?
Answer: Specific quantitative data on dose-limiting toxicities from preclinical animal studies are not extensively available in the public domain. Preclinical studies have primarily focused on the pharmacodynamic effects of androgen suppression.[1][2] However, based on the mechanism of action, researchers should be vigilant for toxicities related to severe androgen deprivation and potential off-target effects. While detailed preclinical toxicity data is limited, clinical trial data in humans can provide insights into potential adverse effects to monitor in animal models. In human studies, the most common adverse events with single-agent this compound were fatigue and nausea.[1] When used in combination with docetaxel, the dose-limiting toxicity was febrile neutropenia.[1]
Question: What experimental protocols should be considered for assessing this compound toxicity in animal models?
Answer: While specific preclinical toxicology study protocols for this compound are not publicly detailed, standard methodologies for repeat-dose toxicity studies in rodents and non-rodents should be employed. A pharmacokinetic study in Sprague-Dawley rats indicated that after oral administration, this compound is rapidly absorbed, with a half-life of approximately 3.5 hours.[2] Key considerations for study design include:
-
Animal Models: Rats and cynomolgus monkeys have been used in previous preclinical studies.[1]
-
Dose Administration: Oral administration has been the route used in published preclinical and clinical studies.[1][2]
-
Duration of Study: Both single-dose and repeat-dose toxicity studies are necessary to assess acute and chronic effects.
-
Endpoint Monitoring:
-
Regular monitoring of clinical signs of toxicity.
-
Body weight and food consumption measurements.
-
Hematology and clinical chemistry analysis to detect systemic toxicities.
-
Necropsy and histopathological examination of key organs, with a particular focus on androgen-dependent tissues, the adrenal glands, and other organs identified as potential targets in human studies (e.g., bone marrow).
-
Hormone level monitoring (testosterone, DHEA) to correlate with pharmacodynamic effects.
-
Question: What signaling pathways are relevant to this compound's mechanism of action and potential toxicity?
Answer: this compound's primary mechanism of action is the inhibition of CYP17A1, a key enzyme in the androgen biosynthesis pathway. This leads to a reduction in the production of androgens like testosterone and DHEA. The expected physiological consequences are related to androgen deprivation. Understanding this pathway is crucial for interpreting both efficacy and toxicity findings.
Data Presentation: Summary of Toxicities
As detailed quantitative preclinical toxicity data is limited, the following table summarizes adverse events and dose-limiting toxicities observed in human clinical trials, which can inform preclinical monitoring.
| Toxicity Type | Adverse Event | Animal Model (for monitoring) | Notes |
| Hematological | Febrile Neutropenia (Dose-Limiting) | Rodent, Non-rodent | Observed in humans when this compound was combined with docetaxel.[1] |
| Neutropenia | Rodent, Non-rodent | A common adverse event in combination therapy.[1] | |
| General | Fatigue | Rodent, Non-rodent | The most common adverse event in single-agent human studies.[1] |
| Dehydration | Rodent, Non-rodent | A severe adverse effect reported in humans.[1] | |
| Gastrointestinal | Nausea | Rodent, Non-rodent | A common adverse event in single-agent human studies.[1] |
| Vomiting | Non-rodent | A common adverse event reported in humans.[1] | |
| Anorexia | Rodent, Non-rodent | A common adverse event reported in humans.[1] | |
| Constipation | Rodent, Non-rodent | A common adverse event reported in humans.[1] | |
| Metabolic | Hypokalemia | Rodent, Non-rodent | A common adverse event reported in humans.[1] |
| Respiratory | Pneumonitis | Rodent, Non-rodent | A severe adverse effect reported in humans.[1] |
Visualizations
This compound's Mechanism of Action in the Androgen Synthesis Pathway
Caption: this compound selectively inhibits the 17,20-lyase activity of CYP17A1.
Experimental Workflow for Preclinical Toxicity Assessment of this compound
Caption: A generalized workflow for assessing this compound toxicity in animal models.
References
Technical Support Center: Orteronel In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Orteronel in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as TAK-700) is a non-steroidal, selective inhibitor of the enzyme CYP17A1.[1][2] It specifically targets the 17,20-lyase activity of CYP17A1, which is a critical step in the biosynthesis of androgens, such as testosterone.[1][2] By inhibiting this enzyme, this compound reduces the levels of circulating androgens. Preclinical studies have shown that this suppression of androgen levels leads to the shrinkage of androgen-dependent organs.[1][2]
Q2: What are the most common adverse effects observed with this compound in clinical studies?
The most frequently reported adverse events in human clinical trials with this compound include fatigue, nausea, constipation, hypertension, and neutropenia.[2] When administered as a single agent, fatigue is the most common adverse event.[1] In combination with docetaxel, febrile neutropenia has been identified as a dose-limiting toxicity.[1][3]
Q3: Are there any known species-specific differences in this compound's effects?
Preclinical studies have been conducted in rats and monkeys. In these models, this compound has been shown to effectively reduce serum androgen levels.[4] While the fundamental mechanism of action is expected to be conserved across species, the specific pharmacokinetic and toxicological profiles may vary. It is crucial to conduct pilot studies to determine the optimal dose and to monitor for adverse effects in the specific rodent strain being used.
Q4: Is co-administration of corticosteroids necessary with this compound in preclinical studies?
This compound was designed to be more selective for 17,20-lyase over 17α-hydroxylase, with the aim of reducing the mineralocorticoid excess that necessitates corticosteroid co-administration with less selective CYP17A1 inhibitors like abiraterone.[5][6][7] However, some clinical trials with this compound have included prednisone.[3] For preclinical studies, the decision to co-administer corticosteroids should be based on the specific experimental goals and the observed adverse effects. If signs of mineralocorticoid excess (e.g., hypertension, hypokalemia) are observed, the use of a corticosteroid like prednisone or dexamethasone may be warranted.
Troubleshooting Guides
Issue 1: Managing Hypertension in Rodent Models
Q: I am observing a significant increase in blood pressure in my this compound-treated animals. What steps should I take?
A: Hypertension is a known adverse effect of CYP17A1 inhibitors.[8] Here is a step-by-step guide to manage this issue:
1. Monitoring:
-
Frequency: For initial studies, monitor blood pressure at baseline and then 1-2 times per week after initiating this compound treatment.
-
Method: The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.[9] Ensure that the animals are properly habituated to the restraining device to minimize stress-induced hypertension.
2. Intervention Thresholds:
-
Establish clear blood pressure thresholds for intervention based on your institution's animal care and use committee (IACUC) guidelines and the normal blood pressure range for your specific rodent strain. A persistent systolic blood pressure increase of 20-30 mmHg above baseline may warrant intervention.
3. Treatment Options:
-
If hypertension is persistent and exceeds the established threshold, consult with a veterinarian.
-
Commonly used antihypertensive agents in rodent studies include ACE inhibitors (e.g., enalapril) and calcium channel blockers (e.g., amlodipine). The choice of agent should be made in consultation with a veterinarian to avoid potential drug-drug interactions with this compound.
4. Experimental Protocol: Blood Pressure Monitoring
-
Animal Acclimation: Acclimate animals to the experimental room for at least one week before the study begins.
-
Habituation to Restrainer: For 3-5 days prior to the first measurement, place the animals in the tail-cuff restrainer for 10-15 minutes each day to acclimate them to the procedure.
-
Measurement Procedure:
-
Warm the animal to a suitable temperature to detect the tail pulse.
-
Place the animal in the restrainer.
-
Position the tail-cuff and sensor correctly on the tail.
-
Take a series of 5-10 measurements and average the values after discarding the initial outlier readings.
-
Return the animal to its cage promptly after the measurements are complete.
-
Issue 2: Managing Neutropenia in Rodent Models
Q: My this compound-treated animals are showing a significant drop in neutrophil counts. How should I proceed?
A: Neutropenia, a decrease in the number of neutrophils, is a potential adverse effect, particularly when this compound is used in combination with other myelosuppressive agents.[2][3]
1. Monitoring:
-
Frequency: Perform complete blood counts (CBCs) at baseline and then weekly or bi-weekly during treatment.
-
Method: Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (with appropriate anesthesia and according to IACUC protocols).
2. Intervention Thresholds:
-
A severe drop in the absolute neutrophil count (ANC) below the normal range for the specific rodent strain should trigger intervention. Clinically significant neutropenia in humans is generally defined as an ANC < 1500 cells/µl.[10]
3. Treatment Options:
-
Supportive Care: Ensure a clean environment and high-quality nutrition to minimize the risk of opportunistic infections.
-
G-CSF Administration: Granulocyte-colony stimulating factor (G-CSF) can be administered to stimulate the production of neutrophils.[10][11] A typical starting dose of filgrastim (G-CSF) in mice is 5-10 mcg/kg/day, administered subcutaneously.[12] The dosing regimen should be discussed with a veterinarian.
4. Experimental Protocol: G-CSF Administration for Neutropenia
-
Reconstitution: Reconstitute lyophilized G-CSF according to the manufacturer's instructions using sterile, preservative-free water.
-
Dosing: Calculate the required dose based on the animal's body weight. Dilute the G-CSF in sterile saline to an appropriate volume for subcutaneous injection (typically 100-200 µl for a mouse).
-
Administration: Administer the G-CSF solution subcutaneously in the scruff of the neck.
-
Monitoring: Continue to monitor CBCs to assess the response to G-CSF treatment.
Data Presentation
Table 1: Clinically Observed Adverse Events with this compound
| Adverse Event | Frequency (All Grades) | Frequency (Grade ≥3) | Reference |
| Fatigue | 29% - 76% | 12% | [2][4][13] |
| Nausea | 42% - 47% | N/A | [2][13] |
| Constipation | 33% - 38% | N/A | [2][13] |
| Hypertension | Up to 44% | Up to 13% | [2] |
| Neutropenia (with docetaxel) | 39% - 50% | 39% | [2][3] |
| Hypokalemia | N/A | 8% | [4] |
| Diarrhea | 38% - 48% | N/A | [3] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in the androgen biosynthesis pathway.
Caption: A logical workflow for monitoring and managing common adverse effects.
References
- 1. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 multiple-dose study of this compound in Japanese patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Clinical and biochemical consequences of CYP17A1 inhibition with abiraterone given with and without exogenous glucocorticoids in castrate men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico and in vitro assessment of drugs potentially causing adverse effects by inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]
- 10. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. reference.medscape.com [reference.medscape.com]
- 13. A phase 1 multiple-dose study of this compound in Japanese patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of TAK-700 Formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the bioavailability of TAK-700 (orteronel) formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TAK-700 and why is its bioavailability a concern?
A1: TAK-700, also known as this compound, is a non-steroidal, selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is crucial for androgen biosynthesis.[1] It has been investigated for the treatment of prostate cancer.[1][2] TAK-700 is an orally administered drug, and like many oral medications, its effectiveness can be influenced by its bioavailability.[3] Challenges in achieving consistent and optimal absorption can arise from its physicochemical properties, potentially impacting its therapeutic efficacy.
Q2: To which Biopharmaceutics Classification System (BCS) class does TAK-700 likely belong?
A2: While a definitive BCS classification for TAK-700 is not publicly available, based on its characteristics as a poorly water-soluble drug with evidence of good oral absorption, it is likely a BCS Class II compound (low solubility, high permeability).[4] Drugs in this class often have their absorption rate limited by their dissolution in the gastrointestinal tract.[2][5][6]
Q3: How does food intake affect the bioavailability of TAK-700?
A3: Studies have shown that the oral bioavailability of TAK-700 is increased when administered with food. The area under the plasma concentration-time curve (AUC) was observed to increase by 35% with a low-fat meal and by 42% with a high-fat meal compared to fasting conditions.[7] This suggests that co-administration with food, particularly meals containing fat, can enhance its absorption.
Q4: What are the general strategies for improving the bioavailability of a BCS Class II compound like TAK-700?
A4: For BCS Class II drugs, the primary goal is to enhance the dissolution rate and/or the solubility of the drug in the gastrointestinal fluids. Common strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its wettability and dissolution.[6][9]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs.[9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[5][8]
Troubleshooting Guide
Problem 1: Inconsistent or low bioavailability in preclinical animal studies.
-
Possible Cause: Poor dissolution of the TAK-700 formulation in the gastrointestinal tract of the animal model.
-
Troubleshooting Steps:
-
Characterize the solid state of your TAK-700 active pharmaceutical ingredient (API). Ensure consistency in crystalline form and particle size between batches.
-
Evaluate different formulation strategies. Based on the data in Table 1, consider micronization or the development of a solid dispersion.
-
Conduct in vitro dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to predict in vivo performance.
-
Consider the effect of food. As TAK-700 absorption is enhanced with food, ensure consistent feeding protocols in your animal studies or consider a lipid-based formulation to mimic the food effect.[7]
-
Problem 2: High variability in dissolution testing results.
-
Possible Cause: Inadequate wetting of the drug, aggregation of particles, or an inappropriate dissolution medium.
-
Troubleshooting Steps:
-
Incorporate a surfactant (e.g., sodium lauryl sulfate) into the dissolution medium to improve wetting.
-
Optimize the agitation speed of the dissolution apparatus to ensure adequate mixing without causing excessive foaming.
-
Evaluate the pH of the dissolution medium. TAK-700's solubility may be pH-dependent. Test a range of pH values that are representative of the gastrointestinal tract (pH 1.2 to 6.8).[10]
-
For solid dispersions, ensure the polymer is adequately dissolving and releasing the drug.
-
Problem 3: Difficulty in preparing a stable amorphous solid dispersion of TAK-700.
-
Possible Cause: Recrystallization of TAK-700 within the polymer matrix.
-
Troubleshooting Steps:
-
Screen different polymers. The choice of polymer is critical for stabilizing the amorphous form of the drug.
-
Optimize the drug-to-polymer ratio. Higher polymer content can often improve stability.
-
Incorporate a second polymer or a surfactant to act as a crystallization inhibitor.
-
Characterize the solid dispersion using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous state and assess stability over time.
-
Data Presentation
Table 1: Hypothetical In Vivo Pharmacokinetic Data for Different TAK-700 Formulations in a Rat Model
| Formulation ID | Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| TAK-700-001 | Unformulated API (crystalline) | 10 | 150 | 2.0 | 750 | 100 |
| TAK-700-002 | Micronized API (5 µm) | 10 | 225 | 1.5 | 1125 | 150 |
| TAK-700-003 | Solid Dispersion (1:5 drug-to-polymer ratio) | 10 | 350 | 1.0 | 1875 | 250 |
| TAK-700-004 | SEDDS | 10 | 450 | 0.5 | 2400 | 320 |
Experimental Protocols
1. In Vitro Dissolution Testing for TAK-700 Formulations
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% sodium lauryl sulfate.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure:
-
Place one dose of the TAK-700 formulation into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of TAK-700 in the samples using a validated HPLC method.
-
2. In Vivo Pharmacokinetic Study in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for an overnight fast before dosing.
-
Dosing:
-
Administer the TAK-700 formulation orally via gavage.
-
The vehicle for the unformulated API can be a suspension in 0.5% methylcellulose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Determine the concentration of TAK-700 in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: TAK-700 inhibits the 17,20-lyase activity of CYP17A1.
Caption: Workflow for developing and evaluating TAK-700 formulations.
Caption: Decision tree for troubleshooting low bioavailability of TAK-700.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioavailability improvement of BCS Class II & III drugs by some formulation strategies: A Review – IJSREM [ijsrem.com]
- 3. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. tanzj.net [tanzj.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. A Phase 1, Randomized, Single-Dose Crossover Pharmacokinetic Study to Investigate the Effect of Food Intake on Absorption of this compound (TAK-700) in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
Orteronel stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Orteronel (TAK-700) under various experimental conditions. The following troubleshooting guides, FAQs, and protocols are designed to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C. Under these conditions, it is reported to be stable for up to three years.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).
Q3: My experimental results are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results, such as a loss of inhibitory activity, can be a sign of compound degradation. This compound, like many small molecules, can be sensitive to environmental factors. Refer to the Troubleshooting Guide below to diagnose the potential cause. Key factors to consider are the pH of your media, exposure to light, and the temperature at which your experiments are conducted.
Q4: Is this compound sensitive to pH?
A4: While specific public data on this compound's pH-dependent degradation is limited, compounds with imidazole and amide functional groups can be susceptible to hydrolysis under strongly acidic or basic conditions.[1][2] It is advisable to maintain experimental conditions within a neutral pH range (e.g., pH 6.0-8.0) unless the experimental design requires otherwise. Always prepare fresh solutions in your buffered media before an experiment.
Q5: Does light exposure affect this compound's stability?
Troubleshooting Guide
This guide addresses the common issue of observing lower-than-expected activity or potency of this compound in an experiment.
Problem: Diminished or No this compound Activity in Assay
Use the following decision tree to troubleshoot potential stability-related issues.
Caption: Troubleshooting flowchart for loss of this compound activity.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [4] |
| Stock Solution in DMSO | -80°C | 1 year | [4] |
| Stock Solution in DMSO | -20°C | 1 month | [4] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | ~61-62 mg/mL (~200 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [4] |
| Methanol | Data not publicly available | - | |
| Ethanol | Data not publicly available | - | |
| PBS (Phosphate-Buffered Saline) | Data not publicly available | Likely very low due to its non-polar structure. |
Experimental Protocols
While specific degradation pathways for this compound are not publicly detailed, a general forced degradation study can be conducted to assess its stability under your specific experimental conditions. This is crucial for developing a stability-indicating analytical method.
Protocol 1: General Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation products and significant degradation pathways for this compound under various stress conditions.
Methodology:
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile). Prepare separate, identical aliquots for each stress condition. Include a control sample protected from all stress conditions.
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.[5]
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.[5]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature for a defined period, protected from light.[5]
-
Thermal Degradation: Incubate an aliquot (in solid and/or solution form) in a calibrated oven at an elevated temperature (e.g., 70°C) for a defined period.[6]
-
Photolytic Degradation: Expose an aliquot to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3] A parallel control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: At each time point, analyze the stressed samples and the control sample using a suitable analytical method, such as the HPLC method described below, to quantify the remaining this compound and detect any degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To quantify this compound concentration and separate it from potential degradation products. This method is based on a published protocol for quantifying this compound in plasma.
Instrumentation & Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., Waters, Agilent).
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: ~1.0 mL/min.
-
Detection Wavelength: ~242 nm.
-
Column Temperature: Ambient.
Methodology:
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to fall within the linear range of the calibration curve.
-
Calibration: Prepare a series of this compound standards of known concentrations and run them to establish a calibration curve.
-
Analysis: Inject the prepared samples into the HPLC system.
-
Data Evaluation: Quantify the peak area of this compound at its characteristic retention time (~4.8 min in the reference study).[7] The appearance of new peaks or a decrease in the this compound peak area in stressed samples compared to the control indicates degradation.
Mandatory Visualizations
Androgen Biosynthesis Pathway and this compound's Mechanism of Action
This compound is a selective inhibitor of CYP17A1, a critical enzyme in the production of androgens. It specifically targets the 17,20-lyase activity of the enzyme.[8][9]
Caption: this compound inhibits the 17,20-lyase activity of CYP17A1.
General Workflow for a Forced Degradation Study
This workflow outlines the key steps in performing a stress test to evaluate the stability of a compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. questjournals.org [questjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Discovery of this compound (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption, Distribution, and Excretion of the Investigational Agent this compound (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting Orteronel in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Orteronel in in vitro assays. The information is designed to help identify and resolve common sources of variability, ensuring more reliable and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
High Variability in IC50 Values for this compound
Question: We are observing significant well-to-well and experiment-to-experiment variability in the IC50 values of this compound in our H295R steroidogenesis assay. What are the potential causes and solutions?
Answer: High variability in IC50 values for this compound is a common issue that can stem from several factors related to cell culture, assay conditions, and data analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | H295R cells' steroidogenic capacity can change with passage number. It is recommended to use cells within a consistent and low passage range (e.g., passages 4-10 after thawing) for all experiments.[1][2][3] |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform single-cell suspension before seeding and verify cell density. Optimize seeding density to ensure cells are in the exponential growth phase during the assay. |
| Culture Conditions | Variations in media composition, serum batches, and incubator conditions (CO2, temperature, humidity) can impact steroidogenesis.[4] Standardize all cell culture reagents and conditions. |
| This compound Stock Solution | Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. Aliquot stock solutions and store them at -80°C.[5] Use fresh DMSO for dilutions as moisture can reduce solubility.[5] |
| Assay Incubation Time | The timing of this compound treatment and the overall assay duration can influence the results. Optimize and standardize the incubation time for your specific experimental setup. |
| Data Analysis Method | The mathematical model used to calculate IC50 values can significantly impact the result.[6][7] Use a consistent and appropriate non-linear regression model for all data sets. |
Logical Workflow for Troubleshooting IC50 Variability:
References
- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. epa.gov [epa.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Orteronel Treatment Schedules In Vivo
Welcome to the technical support center for Orteronel (TAK-700) in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, non-steroidal, and selective inhibitor of the enzyme CYP17A1 (cytochrome P450 17A1).[1] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. This compound shows greater selectivity for the 17,20-lyase activity, which is the rate-limiting step for the synthesis of androgens such as dehydroepiandrosterone (DHEA) and androstenedione, the precursors to testosterone.[1][2] By inhibiting this step, this compound effectively suppresses androgen production in the testes, adrenal glands, and within the tumor microenvironment.[1][3]
Q2: What is the rationale for using this compound in prostate cancer models?
A2: Prostate cancer growth is often driven by androgens that activate the androgen receptor (AR). Even in castration-resistant prostate cancer (CRPC), where testicular androgen production is suppressed, the disease can progress due to androgen synthesis in the adrenal glands and by the tumor cells themselves. This compound targets this extragonadal androgen production, thereby depriving the cancer cells of the ligands necessary for AR activation and subsequent tumor growth.[1] Preclinical studies have demonstrated that this compound treatment leads to the suppression of androgen levels and causes the shrinkage of androgen-dependent organs, such as the prostate gland.[1][3]
Q3: Should prednisone be co-administered with this compound in animal studies?
A3: The necessity of prednisone co-administration depends on the specific research question and animal model. This compound is more selective for 17,20-lyase over 17α-hydroxylase, which theoretically should reduce the mineralocorticoid excess seen with less selective CYP17A1 inhibitors like abiraterone, thus potentially obviating the need for corticosteroids.[4] However, many clinical trials with this compound have included prednisone to minimize the risk of adrenal insufficiency.[1] For preclinical in vivo studies, particularly long-term efficacy studies, monitoring for signs of adrenal insufficiency is crucial if this compound is administered as a single agent. The decision to include prednisone should be based on the study's duration and the specific endpoints being evaluated.
Q4: What are the expected effects of this compound on serum biomarkers in vivo?
A4: In preclinical studies, primarily in monkeys, and in clinical trials, this compound has been shown to significantly reduce the levels of androgens and their precursors. Expected biomarker changes include:
-
Decreased: Testosterone, DHEA, DHEA-S (dehydroepiandrosterone sulfate), and androstenedione.
-
Less Affected: Cortisol and aldosterone, due to this compound's selectivity for 17,20-lyase.[5]
In clinical studies, this compound treatment has also led to significant declines in prostate-specific antigen (PSA) levels.[1][6][7]
Troubleshooting Guides
Issue 1: Difficulty in Formulating this compound for Oral Administration in Rodents
-
Question: I am having trouble dissolving this compound for oral gavage in my mouse xenograft study. What is a suitable vehicle?
-
-
0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
0.5% (w/v) methylcellulose in sterile water.
-
A mixture of polyethylene glycol (e.g., PEG400) and an aqueous solution.
-
Propylene glycol and ethanol mixtures have also been used for some oral formulations in preclinical studies.[8]
It is recommended to prepare a fresh suspension daily and ensure it is homogenous before each administration. Sonication can aid in achieving a uniform suspension. A pilot study to assess the tolerability of the chosen vehicle in a small cohort of animals is advisable.
-
Issue 2: Lack of Expected Tumor Growth Inhibition in a Prostate Cancer Xenograft Model
-
Question: I am not observing the expected anti-tumor effect of this compound in my LNCaP xenograft model. What could be the reasons?
-
Answer: Several factors could contribute to a lack of efficacy in a xenograft model:
-
Inadequate Dosing or Schedule: The dose might be too low, or the dosing frequency may be insufficient to maintain suppressive drug levels. While specific preclinical dosing for this compound in mice is not well-documented, clinical trials have used doses ranging from 300 mg to 600 mg twice daily in humans.[1] Dose-ranging studies in the specific animal model are recommended to determine the optimal therapeutic dose.
-
Drug Bioavailability: Issues with the formulation and administration (as discussed in Issue 1) can lead to poor absorption and low bioavailability.
-
Model-Specific Resistance: The LNCaP cell line is androgen-sensitive. However, with prolonged castration or treatment, it can develop resistance mechanisms. It is also possible that the specific sub-clone of LNCaP cells used has inherent resistance. Consider using other models such as VCaP or patient-derived xenografts (PDXs) which may better represent clinical disease.[9]
-
Compensatory Signaling Pathways: The tumor cells might have activated alternative survival pathways that are independent of androgen receptor signaling.
-
Issue 3: Observing Unexpected Toxicity or Side Effects in Treated Animals
-
Question: My mice treated with this compound are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
-
Answer: While this compound was generally well-tolerated in clinical trials, adverse effects can occur, and their presentation in mice may differ.
-
Adrenal Insufficiency: Although this compound is selective, high doses or prolonged treatment could still impact 17α-hydroxylase, leading to adrenal insufficiency. Signs in mice can be non-specific, including weight loss, lethargy, and ruffled fur. If this is suspected, co-administration with a low dose of a corticosteroid (e.g., prednisone or dexamethasone) might be necessary.
-
Vehicle Toxicity: The vehicle used for administration could be causing toxicity. Ensure the vehicle and its concentration are well-tolerated in your animal strain.
-
Off-Target Effects: At higher concentrations, the risk of off-target effects increases. Consider reducing the dose or the frequency of administration.
-
Common Clinically Observed Side Effects: In humans, the most common adverse events were fatigue, nausea, and constipation.[1] While direct translation to mouse behavior is difficult, these may manifest as reduced activity, decreased food intake, and changes in stool.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Activity | Species | IC50 (nM) | Fold Selectivity (17,20-lyase vs 17α-hydroxylase) |
| 17,20-lyase | Human | 21 | 5.4x |
| 17α-hydroxylase | Human | 114 | |
| 17,20-lyase | Monkey | 27 | 1.4x |
| 17α-hydroxylase | Monkey | 38 |
Data adapted from preclinical studies.
Table 2: Summary of this compound Clinical Trial Data on PSA Response
| Clinical Trial Phase | Patient Population | This compound Dose | Prednisone Co-administration | ≥50% PSA Decline |
| Phase I/II | Metastatic CRPC | ≥300 mg BID | With or without | 80% |
| Phase II | Non-metastatic CRPC | 300 mg BID | Without | 76% |
| Phase I/II (with Docetaxel) | Metastatic CRPC | 400 mg BID | With | 59% (at 4 cycles) |
BID: twice daily; CRPC: Castration-Resistant Prostate Cancer; PSA: Prostate-Specific Antigen.[1][7][10]
Experimental Protocols
Protocol 1: General Protocol for a Prostate Cancer Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture a human prostate cancer cell line (e.g., LNCaP, VCaP, or a patient-derived line) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium, often mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of male immunodeficient mice (e.g., SCID or nude mice). Animals should be castrated 1-2 weeks prior to implantation for CRPC models.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (see Troubleshooting Issue 1) at the desired concentration.
-
Administer this compound via oral gavage at a predetermined dose and schedule (e.g., once or twice daily). The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight at least twice a week.
-
Monitor the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or fur texture).
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the animals and harvest the tumors for further analysis (e.g., histology, gene expression).
-
-
Pharmacodynamic Analysis (Optional):
-
Collect blood samples at specified time points to measure serum levels of testosterone, DHEA-S, and PSA (if the xenograft model expresses it).
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the androgen synthesis pathway.
Caption: A typical experimental workflow for in vivo efficacy studies of this compound.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 multiple-dose study of this compound in Japanese patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II study of single-agent this compound (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Orteronel and Abiraterone Acetate in Prostate Cancer Models
For researchers and professionals in oncology drug development, understanding the nuances between targeted therapies is critical. This guide provides an objective comparison of orteronel (TAK-700) and abiraterone acetate (Zytiga®), two prominent inhibitors of the CYP17A1 enzyme pivotal in androgen biosynthesis, a key driver of prostate cancer. This comparison is based on available preclinical and clinical data, focusing on their distinct mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and abiraterone acetate function by targeting cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenesis pathway responsible for producing androgens.[1][2][3][4] CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase.[1][4] The inhibition of these activities curtails the production of androgens like dehydroepiandrosterone (DHEA) and androstenedione, thereby starving prostate cancer cells of the hormones they need to proliferate.[1][5]
The primary distinction between the two compounds lies in their selectivity. Abiraterone acetate and its active form, abiraterone, are potent, irreversible inhibitors of both the 17α-hydroxylase and 17,20-lyase functions of CYP17A1.[2][3] This comprehensive blockade effectively shuts down androgen production. However, the inhibition of 17α-hydroxylase can lead to a compensatory increase in mineralocorticoids, necessitating co-administration with corticosteroids like prednisone to manage side effects such as hypertension and hypokalemia.[3][6]
Conversely, this compound was developed as a nonsteroidal, selective, and reversible inhibitor with a greater specificity for the 17,20-lyase activity of CYP17A1.[2][7][8][9] Preclinical studies demonstrated that this compound is approximately five times more selective for 17,20-lyase over 17α-hydroxylase.[7][8] This targeted approach was hypothesized to reduce the disruption of cortisol synthesis, potentially obviating the need for concomitant steroid administration.[2][8] However, clinical trials often included prednisone, and the side effect profiles were found to be similar to abiraterone.[2][7]
Figure 1: Androgen synthesis pathway showing CYP17A1 inhibition sites for this compound and Abiraterone.
Comparative Efficacy and Potency
Direct comparisons in prostate cancer cell lines and clinical settings reveal differences in potency and clinical outcomes. Abiraterone is characterized as a slow, tight-binding inhibitor of CYP17A1, leading to a protracted engagement with the enzyme.[10][11][12]
| Parameter | This compound | Abiraterone | Reference |
| Target Enzyme | CYP17A1 (17,20-lyase) | CYP17A1 (17,20-lyase & 17α-hydroxylase) | [2][3] |
| Inhibition Type | Reversible, Non-steroidal | Irreversible, Steroidal | [8][13] |
| Selectivity | ~5.4x more potent for 17,20-lyase over 17α-hydroxylase | Non-selective for CYP17A1 activities | [7][8] |
| IC50 (17α-hydroxylase) | Less potent | 2.9 - 4 nmol/l | [14] |
| IC50 (17,20-lyase) | More potent | 2.9 - 4 nmol/l | [14] |
| Binding Kinetics | Slow binding | Slow, tight-binding (Ki* = 0.39 nM) | [10][15][16] |
Table 1: Biochemical Comparison of this compound and Abiraterone Acetate
Clinical Performance and Outcomes
In clinical trials, both drugs have demonstrated the ability to suppress androgen levels and elicit anti-tumor responses in patients with metastatic castration-resistant prostate cancer (mCRPC).
A Phase I/II study of this compound in chemotherapy-naïve mCRPC patients showed significant reductions in testosterone and DHEA-S levels.[8][17] At a dose of 300 mg twice daily, 63% of patients achieved a ≥50% decline in prostate-specific antigen (PSA) levels at 12 weeks.[7][17] However, a subsequent Phase III trial (ELM-PC 5) in the post-docetaxel setting did not meet its primary endpoint of improved overall survival, leading to the termination of its development for prostate cancer.[2][4] Another Phase III trial (SWOG-1216) in metastatic hormone-sensitive prostate cancer showed an improvement in progression-free survival but not overall survival.[6]
Abiraterone acetate, in contrast, has shown significant overall survival benefits in both pre- and post-chemotherapy settings for mCRPC, leading to its widespread regulatory approval.[3][18][19] A network meta-analysis of eight randomized controlled trials concluded that abiraterone was the second most efficacious drug for improving overall survival in mCRPC patients, after enzalutamide, while this compound did not show a statistically significant effect on overall survival and was associated with an increased risk of adverse events.[20][21]
| Clinical Endpoint | This compound (mCRPC) | Abiraterone Acetate (mCRPC) | Reference |
| Overall Survival (OS) HR | 0.90 (Not statistically significant) | 0.78 (Statistically significant) | [20][21] |
| Progression-Free Survival (PFS) HR | Not statistically significant | Not statistically significant | [20][21] |
| Time to PSA Progression HR | 0.70 (Not statistically significant) | 0.56 (Statistically significant) | [20][21] |
| ≥50% PSA Decline Rate (Chemo-naïve) | 41% - 63% (Phase II) | ~67% (Phase II) | [17][18] |
| Adverse Events | Associated with increased risk vs. control | Mineralocorticoid-related (managed with prednisone) | [3][20][21] |
Table 2: Summary of Clinical Trial Outcomes in Metastatic Castration-Resistant Prostate Cancer (mCRPC) (HR = Hazard Ratio vs. control)
Experimental Protocols
Replicating and building upon prior research requires a clear understanding of the methodologies employed. Below are summarized protocols for key experiments used to characterize these inhibitors.
CYP17A1 Inhibition Assay (General Protocol)
This assay is fundamental for determining the inhibitory potency (e.g., IC50) of compounds against the hydroxylase and lyase activities of CYP17A1.
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in microsomes.
-
Substrates: Radiolabeled [³H]-progesterone or [³H]-pregnenolone are used to measure both enzyme activities.
-
Incubation: Microsomes are pre-incubated with a range of inhibitor concentrations (e.g., this compound or abiraterone) in a buffer solution.
-
Reaction Initiation: The reaction is started by adding the NADPH regenerating system.
-
Reaction Termination: After a set time (e.g., 10-30 minutes) at 37°C, the reaction is stopped, typically with the addition of a solvent like ethyl acetate.
-
Product Separation: Steroid products (e.g., 17α-hydroxyprogesterone, androstenedione) are extracted and separated from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled product is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.
Figure 2: General experimental workflow for a CYP17A1 enzyme inhibition assay.
Prostate Cancer Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of the inhibitors on the metabolic activity of prostate cancer cells (e.g., LNCaP, VCaP), which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a standard growth medium.
-
Hormone Deprivation: The medium is replaced with a charcoal-stripped serum medium to remove androgens.
-
Treatment: Cells are treated with various concentrations of this compound or abiraterone, often in the presence of a synthetic androgen (e.g., R1881) to stimulate growth. Appropriate vehicle controls are included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 72-96 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
Both this compound and abiraterone acetate are potent inhibitors of androgen synthesis through the targeting of CYP17A1. The key mechanistic difference is this compound's greater selectivity for the 17,20-lyase activity, a feature that was intended to improve its safety profile but did not translate into superior clinical outcomes.[2][7] While this compound demonstrated biochemical activity and early clinical promise, it ultimately failed to demonstrate a significant overall survival benefit in Phase III trials.[2][20] Abiraterone acetate, despite its broader inhibition profile and the need for corticosteroid co-administration, has established itself as a standard-of-care treatment for metastatic prostate cancer by consistently demonstrating an ability to extend patient survival.[3][19][20] For researchers, the divergent clinical trajectories of these two molecules underscore the complex relationship between enzyme selectivity and ultimate therapeutic efficacy in patients.
References
- 1. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 2. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 6. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Abiraterone, this compound, Enzalutamide and Docetaxel: Sequential or Combined Therapy? [frontiersin.org]
- 14. Abiraterone acetate: mechanism of action and pharmacological properties_Chemicalbook [chemicalbook.com]
- 15. Multi-Step Binding of the Non-Steroidal Inhibitors this compound and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multistep Binding of the Non-Steroidal Inhibitors this compound and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety, efficacy, and pharmacodynamics of the investigational agent this compound (TAK-700) in metastatic castration-resistant prostate cancer (mCRPC): Updated data from a phase I/II study. - ASCO [asco.org]
- 18. Selective Inhibition of CYP17 With Abiraterone Acetate Is Highly Active in the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative analysis of the effectiveness of abiraterone before and after docetaxel in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and this compound in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
Comparing the efficacy of Orteronel and enzalutamide
An Objective Comparison of the Efficacy of Orteronel and Enzalutamide in Prostate Cancer Research
Introduction
In the landscape of advanced prostate cancer therapeutics, particularly for metastatic castration-resistant prostate cancer (mCRPC), several novel androgen receptor (AR) pathway inhibitors have been developed. Among these, this compound (TAK-700) and enzalutamide (Xtandi) have been subjects of extensive clinical investigation. This guide provides a detailed comparison of their efficacy, mechanism of action, and pharmacokinetic profiles, supported by experimental data from clinical trials. It is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of these two agents.
Mechanism of Action
This compound is an oral, non-steroidal agent that selectively inhibits the enzyme CYP17A1, specifically targeting its 17,20-lyase activity.[1] This enzyme is crucial for androgen synthesis in the testes, adrenal glands, and prostate cancer cells.[1] By inhibiting 17,20-lyase, this compound suppresses the production of androgen precursors, thereby reducing the levels of testosterone and other androgens that can stimulate prostate cancer cell growth.[1] Notably, this compound is more selective for 17,20-lyase over 17α-hydroxylase, another activity of CYP17A1.[1]
Enzalutamide is a potent, second-generation androgen receptor inhibitor.[2][3] Its mechanism of action is threefold: it competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA.[2][4][5] This comprehensive blockade of the AR signaling pathway effectively inhibits the growth of prostate cancer cells. Enzalutamide has a significantly higher binding affinity for the androgen receptor compared to first-generation antiandrogens like bicalutamide.[3]
Pharmacokinetic Properties
A summary of the key pharmacokinetic parameters for this compound and enzalutamide is presented below.
| Parameter | This compound | Enzalutamide |
| Route of Administration | Oral | Oral |
| Time to Max. Concentration (Tmax) | ~1 hour[6] | 1-2 hours[3] |
| Terminal Half-life | ~7.4-9.5 hours (for [14C]-radioactivity)[6] | 5.8 days[7][8][9] |
| Metabolism | Primarily hepatic[10] | Primarily hepatic via CYP2C8 and CYP3A4[3] |
| Active Metabolite | M-I[6] | N-desmethyl enzalutamide[3][8][9] |
| Elimination | Primarily via urine (77.5%), with a significant portion as unchanged drug[6] | Primarily hepatic metabolism, with 71% of the dose recovered in urine and 14% in feces[3] |
| Food Effect | Not specified in provided results | No meaningful effect on AUC[7] |
Clinical Efficacy
The clinical development of this compound has faced challenges, with some Phase III trials failing to meet their primary endpoint of improved overall survival (OS).[1][11] In contrast, enzalutamide has demonstrated significant efficacy in multiple clinical trials, leading to its approval for various stages of prostate cancer.[2][12][13][14]
A network meta-analysis of eight randomized controlled trials provided an indirect comparison of the efficacy of this compound, enzalutamide, and abiraterone in patients with mCRPC.[15][16][17] The results of this analysis are summarized below.
| Outcome | Hazard Ratio (HR) vs. Control (95% Credible Interval) |
| Overall Survival (OS) | |
| Enzalutamide | 0.71[15][17] |
| This compound | 0.90 (Not Statistically Significant)[16] |
| Progression-Free Survival (PFS) | |
| Enzalutamide | 0.36[16][17] |
| This compound | Not Statistically Significant[16][17] |
| Time to PSA Progression | |
| Enzalutamide | 0.20[16][17] |
| This compound | 0.70 (Not Statistically Significant)[16] |
Key Clinical Trial Findings
This compound:
-
In the SWOG-1216 trial for metastatic hormone-sensitive prostate cancer, this compound plus androgen-deprivation therapy (ADT) did not significantly improve OS compared to bicalutamide plus ADT (median OS 81.1 vs 70.2 months; HR 0.86).[18][19] However, it did significantly prolong progression-free survival (PFS) (median PFS 47.6 vs 23.0 months; HR 0.58).[18][19]
-
The ELM-PC 4 trial in chemotherapy-naive mCRPC patients showed that this compound plus prednisone improved radiographic PFS but failed to improve the primary endpoint of OS.[20]
-
The ELM-PC5 Phase III trial in patients with advanced-stage prostate cancer who had received prior docetaxel was unblinded as the OS primary endpoint was not achieved.[1]
Enzalutamide:
-
The Phase III AFFIRM trial in post-chemotherapy mCRPC patients demonstrated a significant improvement in median OS with enzalutamide compared to placebo (18.4 vs 13.6 months), representing a 37% reduction in the risk of death.[2]
-
The PREVAIL trial in chemotherapy-naive mCRPC patients showed that enzalutamide significantly reduced the risk of radiographic progression and death.[20]
-
The STRIVE trial, a head-to-head Phase II study, showed that enzalutamide significantly reduced the risk of progression or death by 76% compared to bicalutamide in patients with nonmetastatic or metastatic CRPC.[13] Median PFS was 19.4 months with enzalutamide versus 5.7 months with bicalutamide.[13]
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are extensive and are typically found in the full study publications. The following provides a generalized workflow based on the descriptions of these trials.
Key Methodologies:
-
Patient Population: Trials typically enroll patients with a confirmed diagnosis of prostate cancer at specific stages (e.g., metastatic castration-resistant, hormone-sensitive) and with a specified performance status (e.g., ECOG score).
-
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, or active-comparator Phase III studies.
-
Treatment Administration: this compound has been administered at doses such as 300 mg twice daily, often with prednisone.[18] Enzalutamide is typically administered at a dose of 160 mg once daily.[7][13]
-
Efficacy Endpoints:
-
Overall Survival (OS): Defined as the time from randomization to death from any cause.[19]
-
Radiographic Progression-Free Survival (rPFS): Assessed by imaging (e.g., CT, MRI, bone scans) according to established criteria like RECIST (Response Evaluation Criteria in Solid Tumors) and Prostate Cancer Working Group (PCWG2) criteria.[19]
-
Prostate-Specific Antigen (PSA) Response: Defined as a certain percentage decline in PSA levels from baseline (e.g., ≥50%).[1][13]
-
-
Safety and Tolerability: Adverse events are monitored and graded according to standards like the Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
Based on the available clinical trial data, enzalutamide has demonstrated a more robust and consistent clinical benefit in terms of overall survival and progression-free survival for patients with advanced prostate cancer compared to this compound. While this compound showed activity in suppressing androgen synthesis and some efficacy in improving progression-free survival in certain settings, its failure to significantly improve overall survival in key Phase III trials has limited its clinical development. In contrast, enzalutamide has become a standard of care in the treatment of various stages of advanced prostate cancer. The network meta-analysis further supports the superior efficacy of enzalutamide over this compound.[16] Researchers and clinicians should consider these differences in efficacy and clinical development status when evaluating androgen receptor pathway inhibitors.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Absorption, Distribution, and Excretion of the Investigational Agent this compound (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Urinary Excretion Mechanism of this compound (TAK-700), A Novel 17,20-Lyase Inhibitor, in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound fails to improve overall survival in metastatic prostate cancer: Study [medicaldialogues.in]
- 12. Enzalutamide shows efficacy in preventing aggressive prostate cancer becoming metastatic, deadly - ecancer [ecancer.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and this compound in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. SWOG-1216 this compound vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 19. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Updated Information on Prostate Cancer Drugs: Enzalutamide, this compound, and Cixutumumab - The ASCO Post [ascopost.com]
Validating Orteronel's selectivity for 17,20-lyase over 17α-hydroxylase
For Researchers, Scientists, and Drug Development Professionals
Orteronel (TAK-700) is a non-steroidal, reversible inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. A key characteristic of this compound is its selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1. This preferential inhibition is theoretically advantageous as it aims to potently suppress androgen production, a key driver of prostate cancer, while potentially minimizing the disruption of cortisol synthesis, thereby reducing the risk of mineralocorticoid-related side effects.[1][2] This guide provides a comparative analysis of this compound's selectivity, supported by experimental data, and outlines the methodologies used to determine these properties.
Comparative Selectivity of CYP17A1 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other notable CYP17A1 inhibitors against both 17,20-lyase and 17α-hydroxylase activities. A higher selectivity ratio (17α-hydroxylase IC50 / 17,20-lyase IC50) indicates greater selectivity for 17,20-lyase.
| Compound | 17,20-Lyase IC50 (nM) | 17α-Hydroxylase IC50 (nM) | Selectivity Ratio (Hydroxylase/Lyase) |
| This compound (TAK-700) | 38[3] | ~205 (calculated from 5.4-fold selectivity)[4] | ~5.4 [4] |
| Abiraterone | 12[5], 15[6] | 7[5], 2.5[6] | ~0.6 - 0.17 |
| Seviteronel (VT-464) | 69[1][6] | 670[6] | ~9.7 [6] |
| Galeterone (TOK-001) | 23[5] | 73[5] | ~3.2 [5] |
Note: IC50 values can vary between different experimental setups. The data presented here is compiled from multiple sources for comparison.
Androgen Biosynthesis Pathway and Point of Inhibition
The following diagram illustrates the key steps in the androgen biosynthesis pathway, highlighting the dual enzymatic activities of CYP17A1 and the specific point of inhibition for selective 17,20-lyase inhibitors like this compound.
Caption: Androgen synthesis pathway and CYP17A1 inhibition.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound typically involves two main types of in vitro assays:
Recombinant Enzyme Inhibition Assay (Cell-Free)
This method provides a direct measure of the inhibitor's effect on the isolated enzyme.
Experimental Workflow:
Caption: Workflow for a recombinant CYP17A1 inhibition assay.
Key Steps:
-
Enzyme Preparation: Recombinant human CYP17A1, along with its redox partners (NADPH-cytochrome P450 reductase and cytochrome b5, which is particularly important for 17,20-lyase activity), are prepared.[7]
-
Incubation with Inhibitor: The enzyme preparation is incubated with a range of concentrations of the test compound (e.g., this compound).
-
Substrate Addition: A specific substrate is added to initiate the reaction. For measuring 17α-hydroxylase activity, progesterone is commonly used. For 17,20-lyase activity, 17α-hydroxyprogesterone is the substrate. Often, radiolabeled substrates are used to facilitate detection of the product.
-
Reaction and Termination: The reaction is allowed to proceed for a defined period at a controlled temperature (typically 37°C) and then stopped.
-
Product Analysis: The reaction mixture is analyzed to quantify the amount of product formed. This can be done using techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Cell-Based Steroidogenesis Assay (e.g., using NCI-H295R cells)
This assay assesses the inhibitor's effect on steroid production in a more physiologically relevant context of a whole cell. The human NCI-H295R adrenocortical carcinoma cell line is commonly used as it expresses the key enzymes required for steroidogenesis.[8]
Experimental Workflow:
Caption: Workflow for a cell-based steroidogenesis assay.
Key Steps:
-
Cell Culture: NCI-H295R cells are cultured in appropriate media in multi-well plates.
-
Treatment with Inhibitor: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The cells are incubated with the inhibitor for a specific duration (e.g., 24 to 48 hours) to allow for effects on steroid production.
-
Sample Collection and Steroid Extraction: The cell culture medium is collected, and steroids are extracted.
-
Steroid Quantification: The levels of key steroids, such as dehydroepiandrosterone (DHEA, a product of 17,20-lyase) and cortisol (a product requiring 17α-hydroxylase), are quantified using sensitive analytical methods like LC-MS or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: The reduction in the production of specific steroids at different inhibitor concentrations is analyzed to assess the compound's potency and selectivity within a cellular system. For instance, this compound has been shown to suppress DHEA production 27-fold more potently than cortisol production in human adrenal tumor cells.[4]
Conclusion
The available experimental data consistently demonstrate that this compound is a selective inhibitor of the 17,20-lyase activity of CYP17A1. This selectivity, as quantified by in vitro enzyme and cell-based assays, distinguishes it from non-selective inhibitors like abiraterone. The methodologies outlined provide a robust framework for evaluating the potency and selectivity of CYP17A1 inhibitors, which is crucial for the development of targeted therapies for androgen-dependent diseases such as prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the adrenal gland in castration-resistant prostate cancer: a case for this compound, a selective CYP-17 17,20-lyase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human adrenal corticocarcinoma NCI-H295R cells produce more androgens than NCI-H295A cells and differ in 3beta-hydroxysteroid dehydrogenase type 2 and 17,20 lyase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Orteronel Demonstrates Superior PSA Suppression Compared to Bicalutamide in Metastatic Hormone-Sensitive Prostate Cancer
A comprehensive analysis of clinical trial data reveals that orteronel, a nonsteroidal androgen biosynthesis inhibitor, leads to a more profound and rapid decline in Prostate-Specific Antigen (PSA) levels in patients with metastatic hormone-sensitive prostate cancer (mHSPC) when compared to the androgen receptor inhibitor bicalutamide. In the castration-resistant prostate cancer (CRPC) setting, while direct comparative data is limited, studies on this compound show significant PSA responses.
This guide provides a detailed comparison of the effects of this compound and bicalutamide on PSA levels, supported by data from key clinical trials. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two agents.
Mechanism of Action: A Tale of Two Pathways
This compound and bicalutamide employ distinct mechanisms to disrupt androgen signaling, a key driver of prostate cancer growth.
This compound: This agent acts as a selective inhibitor of the enzyme CYP17A1, specifically targeting its 17,20-lyase activity. This enzyme is crucial for the synthesis of androgens, including testosterone, in the testes, adrenal glands, and within the tumor microenvironment.[1] By blocking this pathway, this compound effectively shuts down the production of the fuel that prostate cancer cells need to proliferate.
Bicalutamide: In contrast, bicalutamide is a non-steroidal antiandrogen that functions by directly competing with androgens for binding to the androgen receptor (AR).[2][3] By occupying the receptor, it prevents the natural ligands from activating the AR and initiating the downstream signaling cascade that promotes tumor growth.[3][4]
Head-to-Head Comparison in Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)
The most direct comparison of the two drugs comes from the large, randomized Phase III SWOG-1216 clinical trial. This study evaluated the efficacy of adding either this compound or bicalutamide to androgen deprivation therapy (ADT) in men with newly diagnosed mHSPC.[5][6]
Quantitative Data Summary: SWOG-1216 Trial
| Outcome Measure | This compound + ADT | Bicalutamide + ADT | Hazard Ratio (95% CI) | P-value |
| PSA Response at 7 Months | ||||
| Complete Response (PSA ≤0.2 ng/mL) | 58% | 44% | < .0001[7] | |
| Partial Response (PSA >0.2 and ≤4.0 ng/mL) | 22% | 31% | ||
| No Response (PSA >4.0 ng/mL) | 19% | 25% | ||
| Median Progression-Free Survival (PFS) | 47.6 months | 23.0 months | 0.58 (0.51 - 0.67) | < .0001[7][8] |
| Median Overall Survival (OS) | 81.1 months | 70.2 months | 0.86 (0.72 - 1.02) | .040[7][8] |
Performance in Castration-Resistant Prostate Cancer (CRPC)
While a direct head-to-head trial of this compound and bicalutamide in the CRPC population is not available, individual studies provide insights into their respective activities on PSA levels.
This compound in CRPC: Summary of Key Trials
| Trial / Study | Patient Population | Dosing Regimen | Key PSA Response Data |
| Phase I/II Study[1] | Chemotherapy-naïve mCRPC | 300 mg twice daily | ≥50% PSA decline at 12 weeks: 63% |
| Phase I/II Study[1] | Chemotherapy-naïve mCRPC | 600 mg once daily | ≥50% PSA decline at 12 weeks: 60% |
| Phase II Study[4][9] | Non-metastatic CRPC (nmCRPC) | 300 mg twice daily (single agent) | >30% PSA decrease in 35 of 39 patients.[4][9] 16% achieved PSA ≤0.2 ng/mL at 3 months.[4][9] |
| ELM-PC 5 (Phase III)[10] | mCRPC post-docetaxel | 400 mg twice daily + prednisone | ≥50% PSA decline (PSA50): 25% |
Bicalutamide in CRPC
| Trial / Study | Patient Population | Dosing Regimen | Key PSA Response Data |
| Retrospective Study[11] | CRPC | 150 mg once daily | ≥50% PSA decline in 37 of 48 patients (77%). |
Experimental Protocols
SWOG-1216 Trial Methodology
-
Study Design: A Phase III, randomized, open-label, multicenter trial.[5][12]
-
Patient Population: Men with newly diagnosed metastatic hormone-sensitive prostate cancer.[5][12]
-
Intervention: Patients were randomized 1:1 to receive either:
-
This compound 300 mg orally twice daily in combination with ADT.
-
Bicalutamide 50 mg orally once daily in combination with ADT.[5]
-
-
Primary Endpoint: Overall Survival (OS).[5]
-
Secondary Endpoints: Progression-Free Survival (PFS) and PSA response at 7 months.[5]
-
PSA Response Criteria:
General PSA Response Evaluation Criteria
In many prostate cancer clinical trials, PSA response is defined according to the Prostate Cancer Working Group (PCWG) criteria. A common definition for PSA response is a decline of ≥50% from baseline, which should be confirmed by a second PSA measurement at least 3-4 weeks later.[15] PSA progression is often defined as a 25% or greater increase in PSA from the nadir, with an absolute increase of at least 2 ng/mL.[15]
Visualizing the Mechanisms of Action
To better understand how this compound and bicalutamide exert their effects, the following diagrams illustrate their points of intervention in the androgen signaling pathway.
Caption: this compound inhibits the 17,20-lyase activity of CYP17A1.
Caption: Bicalutamide blocks androgen binding to the Androgen Receptor.
Conclusion
The available clinical data strongly suggests that this compound provides a more significant and rapid reduction in PSA levels compared to bicalutamide in the context of metastatic hormone-sensitive prostate cancer. This is further supported by a significant improvement in progression-free survival. While the primary endpoint of overall survival in the SWOG-1216 trial did not meet statistical significance, the profound impact on PSA, a key biomarker of disease activity, is noteworthy.[8]
In the castration-resistant setting, this compound has demonstrated notable activity in reducing PSA levels across various stages of the disease. While direct comparative efficacy against bicalutamide in this population is not established from head-to-head trials, the data from individual studies suggests both agents can induce PSA responses. The choice between these and other therapeutic options will depend on the specific clinical scenario, prior treatments, and patient characteristics. The distinct mechanisms of action of this compound and bicalutamide offer different strategies for targeting the androgen receptor signaling axis in prostate cancer.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TABLE 1. Prostate Cancer Working Group 2 Criteria Regarding Progression for Clinical Trial Eligibility by Disease Manifestation [med-iq.com]
- 3. A phase 1 multiple-dose study of this compound in Japanese patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. SWOG-1216 this compound vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 8. onclive.com [onclive.com]
- 9. Phase II study of single-agent this compound (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase III, randomized, double-blind, multicenter trial comparing this compound (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bicalutamide 150 mg as secondary hormonal therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S1216 | SWOG [swog.org]
- 13. urotoday.com [urotoday.com]
- 14. Three- and Seven-month Prostate-specific Antigen Levels as Prognostic Markers for Overall Survival in Metastatic Hormone-sensitive Prostate Cancer: Results from SWOG S1216, a Phase 3 Randomized Trial of Androgen Deprivation Plus this compound or Bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of Orteronel and Other CYP17 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis, has marked a significant advancement in the treatment of castration-resistant prostate cancer (CRPC). Orteronel (TAK-700), abiraterone, and galeterone are prominent members of this class, each with distinct biochemical profiles that influence their efficacy and potential for cross-resistance. This guide provides an objective comparison of these inhibitors, supported by experimental data, to aid in understanding the nuances of their mechanisms and the implications for drug development in the face of acquired resistance.
Comparative Efficacy and Specificity
The primary mechanism of action for these drugs is the inhibition of CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activities. However, their selectivity for these two functions varies, impacting their clinical profiles.
| Inhibitor | Target Activity | IC50 (nM)[1] | Clinical Implications |
| This compound | 17,20-lyase | 27 | More selective for 17,20-lyase, potentially reducing mineralocorticoid excess.[2][3] |
| 17α-hydroxylase | 150 | ||
| Abiraterone | 17,20-lyase | 4.5 | Potent inhibitor of both lyase and hydroxylase activities.[4] |
| 17α-hydroxylase | 12 | Inhibition of 17α-hydroxylase can lead to cortisol deficiency and consequent mineralocorticoid excess, often requiring co-administration of prednisone. | |
| Galeterone | 17,20-lyase | 13 | Potent inhibitor of both activities.[1] |
| 17α-hydroxylase | 29 | Also exhibits direct androgen receptor (AR) antagonism and induces AR degradation.[5][6][7] |
Understanding Cross-Resistance: Mechanisms and Preclinical Evidence
Cross-resistance among CYP17 inhibitors is a significant clinical challenge, largely driven by alterations in the androgen receptor (AR) signaling pathway. While direct head-to-head preclinical studies on cross-resistance involving this compound are limited, mechanistic insights and data from abiraterone-resistant models provide a basis for comparison.
Key Mechanisms of Resistance:
-
AR Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to lower levels of androgens, thereby circumventing the effect of CYP17 inhibition.[8]
-
AR Mutations: Mutations in the AR ligand-binding domain can lead to promiscuous activation by other steroids or even antagonists.
-
AR Splice Variants: The emergence of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain, renders them insensitive to AR antagonists and less dependent on androgens for activation.[6][9]
-
Upregulation of Steroidogenesis: Tumor cells can adapt by upregulating the expression of CYP17A1 or other enzymes in the androgen biosynthesis pathway to overcome the inhibitory effects of the drugs.[10]
Preclinical Cross-Resistance Studies:
Studies utilizing prostate cancer cell lines made resistant to abiraterone have demonstrated cross-resistance to other AR-targeting agents like enzalutamide. This suggests that resistance mechanisms that reactivate the AR pathway are likely to confer resistance to other agents that also ultimately work by suppressing AR signaling.
Given that this compound's primary mechanism is the inhibition of androgen synthesis, it is plausible that tumors resistant to abiraterone through AR-dependent mechanisms would also exhibit resistance to this compound.[10]
Galeterone, with its multi-pronged attack on the AR signaling axis—inhibiting androgen synthesis, directly antagonizing the AR, and promoting AR degradation—may offer an advantage in overcoming certain resistance mechanisms.[5][6][7] Preclinical work has shown its activity against the AR-V7 splice variant, a known mechanism of resistance to abiraterone and enzalutamide.
Signaling Pathways in CYP17 Inhibition and Resistance
The intricate interplay of signaling pathways governs the response and eventual resistance to CYP17 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation [frontiersin.org]
- 3. Comparative analysis of the effectiveness of abiraterone before and after docetaxel in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and this compound in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urologytimes.com [urologytimes.com]
- 7. Frontiers | Abiraterone, this compound, Enzalutamide and Docetaxel: Sequential or Combined Therapy? [frontiersin.org]
- 8. Abiraterone and other novel androgen-directed strategies for the treatment of prostate cancer: a new era of hormonal therapies is born - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Anti-Androgen Abiraterone Acetate Improves the Therapeutic Efficacy of Statins on Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers of Response to Orteronel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biomarkers associated with the response to Orteronel (TAK-700), a non-steroidal, selective inhibitor of CYP17A1, for the treatment of prostate cancer. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document aims to be a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme, which is crucial for androgen synthesis in the testes, adrenal glands, and prostate cancer cells. This inhibition leads to a reduction in the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer growth. Unlike other CYP17A1 inhibitors like abiraterone acetate, this compound shows greater selectivity for 17,20-lyase over 17α-hydroxylase, which may potentially lead to a different side-effect profile.
Key Biomarkers of Response to this compound Treatment
Several biomarkers have been investigated to predict and monitor the response to this compound treatment, primarily in the context of the SWOG S1216 phase III clinical trial. This trial evaluated the addition of this compound to androgen deprivation therapy (ADT) in men with metastatic hormone-sensitive prostate cancer (mHSPC). The key biomarkers include Prostate-Specific Antigen (PSA), Circulating Tumor Cells (CTCs), and bone turnover markers.
Prostate-Specific Antigen (PSA)
A significant decline in PSA levels is a well-established indicator of response to androgen-targeted therapies. In the SWOG S1216 trial, a greater PSA response was observed in patients treated with this compound plus ADT compared to those on ADT with bicalutamide.[1] A low PSA level at 3 and 7 months after initiating treatment has been shown to be a strong predictor of longer overall survival.[2]
Circulating Tumor Cells (CTCs)
The enumeration of CTCs in peripheral blood is a powerful prognostic biomarker in prostate cancer. In the SWOG S1216 trial, the baseline CTC count was highly prognostic of PSA response, progression-free survival (PFS), and overall survival (OS).[3][4][5][6] Patients with undetectable CTCs at baseline had significantly better outcomes compared to those with detectable CTCs. Specifically, men with no CTCs had a more than six-fold higher odds of achieving a complete PSA response by seven months compared to those with five or more CTCs.
Bone Turnover Markers
Given that prostate cancer frequently metastasizes to the bone, markers of bone metabolism can provide valuable prognostic information. In a sub-study of the SWOG S1216 trial, several bone turnover markers were assessed, including:
-
Bone formation markers:
-
C-terminal collagen propeptide (CICP)
-
Bone alkaline phosphatase (BAP)
-
-
Bone resorption markers:
-
C-telopeptide (CTx)
-
Pyridinoline (PYD)
-
Elevated baseline levels of these markers were found to be strongly and independently prognostic for worse overall survival in men with mHSPC initiating ADT.[7][8][9][10][11] These findings suggest that assessing bone turnover at the start of treatment can help identify patients with a poorer prognosis.[7][8][9][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data from the SWOG S1216 trial regarding the association of biomarkers with clinical outcomes in patients treated with this compound.
Table 1: Association of Baseline Circulating Tumor Cell (CTC) Count with Clinical Outcomes
| Baseline CTC Count (per 7.5 mL) | Odds Ratio for Complete PSA Response (≤0.2 ng/mL) at 7 months (vs. ≥5 CTCs) | Hazard Ratio for Progression-Free Survival (vs. 0 CTCs) | Hazard Ratio for Overall Survival (vs. 0 CTCs) |
| 0 | 8.8 (p<0.001) | 1.0 (Reference) | 1.0 (Reference) |
| 1-4 | - | - | - |
| ≥5 | 1.0 (Reference) | 2.46 (p<0.001) | 3.22 (p<0.001) |
Data adapted from Goldkorn et al. (2020 & 2023) and Urology Times (2024).[3][4][10]
Table 2: Association of Baseline Bone Turnover Markers with Overall Survival (OS)
| Biomarker (Elevated vs. Low) | Hazard Ratio for Death | Median OS (Low Levels) | Median OS (High Levels) |
| C-terminal collagen propeptide (CICP) | 1.92 (p<0.001) | 7.6 years | 2.4 years |
| Bone alkaline phosphatase (BAP) | 1.43 (p=0.040) | 6.8 years | 3.3 years |
| C-telopeptide (CTx) | 1.55 (p=0.008) | - | - |
| Pyridinoline (PYD) | 1.77 (p<0.001) | 8.2 years | 3.4 years |
Data adapted from Lara et al. (2022 & 2023) and Providence (2024).[4][7][8][9][10][11][12]
Comparison with Abiraterone
This compound and Abiraterone are both CYP17A1 inhibitors, but their selectivity and clinical outcomes show some differences. A network meta-analysis of eight randomized controlled trials indicated that while both abiraterone and enzalutamide were associated with improved overall survival compared to control arms, this compound did not show a significant effect on OS.[5][13][14] In terms of progression-free survival, enzalutamide showed a significant improvement, whereas abiraterone and this compound did not.[5][13][14] It is important to note that direct head-to-head trials comparing the biomarker profiles of these drugs are limited.
Mechanisms of Resistance to this compound
Acquired resistance to androgen receptor (AR)-targeted therapies like this compound is a significant clinical challenge. While specific studies on this compound resistance are limited, the mechanisms are likely to overlap with those observed for other AR-pathway inhibitors. These mechanisms include:
-
AR Amplification and Overexpression: Increased levels of the AR can sensitize cancer cells to low levels of androgens.[3]
-
AR Mutations: Mutations in the AR ligand-binding domain can alter ligand specificity or lead to ligand-independent activation.[7][15]
-
AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain can drive resistance.[7][15]
-
Intratumoral Androgen Synthesis: Prostate cancer cells can develop the ability to synthesize their own androgens from adrenal precursors.[7][15][16]
-
Glucocorticoid Receptor Upregulation: The glucocorticoid receptor can be upregulated and activate a similar set of genes as the AR, providing a bypass pathway for cell survival.[7][15]
One study noted that approximately 50% of patients pretreated with either enzalutamide or this compound who then received abiraterone acetate had evidence of AR amplification, and these patients had a poor response to subsequent abiraterone treatment.[3]
Experimental Protocols
Circulating Tumor Cell (CTC) Enumeration (CellSearch® System)
The CellSearch® system is an FDA-cleared, semi-automated system for the enumeration of CTCs.
-
Sample Collection: Collect 7.5 mL of whole blood into a CellSave Preservative Tube.
-
Sample Preparation:
-
The blood sample is centrifuged to separate plasma from the cellular components.
-
The sample is then processed on the CELLTRACKS® AUTOPREP® System.
-
Ferrofluid nanoparticles coated with antibodies against the Epithelial Cell Adhesion Molecule (EpCAM) are used to immunomagnetically capture CTCs.
-
-
Staining:
-
The enriched cells are stained with fluorescently labeled antibodies:
-
Cytokeratins (CK) 8, 18, and 19 to identify epithelial cells.
-
CD45 to identify and exclude leukocytes.
-
DAPI to stain the nucleus.
-
-
-
Analysis:
-
The stained cells are loaded into a cartridge and analyzed using the CELLTRACKS ANALYZER II®, a fluorescence-based microscope.
-
CTCs are identified as CK-positive, CD45-negative, and DAPI-positive events.
-
Prostate-Specific Antigen (PSA) and Bone Turnover Marker Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying protein levels in serum or plasma.
-
Plate Coating: A microtiter plate is coated with a capture antibody specific for the target biomarker (e.g., PSA, CTx).
-
Sample Incubation: Patient serum or plasma samples, along with standards of known concentrations, are added to the wells and incubated to allow the biomarker to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A second, detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) is added. This antibody binds to a different epitope on the captured biomarker.
-
Washing: The plate is washed again to remove unbound detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The intensity of the color, which is proportional to the concentration of the biomarker, is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of the biomarker in the patient samples is determined by comparing their absorbance values to the standard curve.
Visualizations
Caption: this compound inhibits the 17,20-lyase activity of CYP17A1.
Caption: Workflow for biomarker analysis in this compound treatment.
Caption: Relationship between biomarkers and prognosis.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Baseline circulating tumor cell count as a prognostic marker of PSA response and disease progression in metastatic castrate sensitive prostate cancer (SWOG S1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. providence.elsevierpure.com [providence.elsevierpure.com]
- 5. urotoday.com [urotoday.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. Bone biomarkers and subsequent survival in men with hormone sensitive prostate cancer: results from the SWOG S1216 phase III trial of androgen deprivation therapy with or without this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Baseline circulating tumor cell (CTC) count as a prognostic marker of overall survival (OS) in metastatic hormone sensitive prostate cancer (mHSPC): Results from SWOG S1216, a phase III randomized trial of androgen deprivation plus this compound (cyp17 inhibitor) or bicalutamide. - ASCO [asco.org]
- 13. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and this compound in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and this compound in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
Orteronel in Prostate Cancer: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Orteronel (TAK-700) is an investigational, non-steroidal, oral inhibitor of androgen synthesis that was developed for the treatment of prostate cancer. It selectively inhibits the 17,20-lyase activity of the enzyme CYP17A1, a critical step in the production of androgens in the testes, adrenal glands, and prostate cancer cells.[1][2] While initial Phase II studies showed promise in androgen suppression and prostate-specific antigen (PSA) responses, subsequent Phase III trials ultimately led to the termination of its development for prostate cancer.[1][3][4] This guide provides a meta-analysis of the available clinical trial data for this compound, comparing its performance with control arms and providing context with other available therapies.
Mechanism of Action: Selective Androgen Synthesis Inhibition
This compound's mechanism centers on the selective inhibition of CYP17A1, an enzyme with dual functions in steroidogenesis: 17α-hydroxylase and 17,20-lyase activities. This compound demonstrates greater specificity for the 17,20-lyase activity.[1][5][6] This targeted inhibition is intended to decrease the production of androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione, thereby reducing circulating levels of testosterone and slowing the growth of hormone-sensitive prostate cancer.[3] The higher specificity for 17,20-lyase was hypothesized to cause less disruption to glucocorticoid biosynthesis compared to other CYP17A1 inhibitors like abiraterone acetate, potentially reducing the need for concomitant corticosteroid administration.[1][7]
Figure 1: Simplified signaling pathway of androgen synthesis and the inhibitory action of this compound.
Summary of Key Phase III Clinical Trial Data
The clinical development of this compound included several key Phase III trials. Below is a summary of the primary endpoints and key secondary endpoints from these studies.
| Trial | Patient Population | Treatment Arm | Control Arm | Primary Endpoint(s) | Result |
| ELM-PC 4 [8][9] | Chemotherapy-naïve metastatic castration-resistant prostate cancer (mCRPC) | This compound + Prednisone | Placebo + Prednisone | Radiographic Progression-Free Survival (rPFS) & Overall Survival (OS) | rPFS: Significant improvement (Median 11.0 vs 8.3 months; HR 0.7).OS: No significant improvement (Median 31.4 vs 29.5 months; HR 0.9).[9] |
| ELM-PC 5 [1][10] | mCRPC post-docetaxel | This compound + Prednisone | Placebo + Prednisone | Overall Survival (OS) | OS: Did not meet primary endpoint (Median 17.0 vs 15.2 months; HR 0.886).[1][10] |
| SWOG-S1216 [11][12][13] | Metastatic hormone-sensitive prostate cancer (mHSPC) | This compound + Androgen Deprivation Therapy (ADT) | Bicalutamide + ADT | Overall Survival (OS) | OS: No significant improvement (Median 81.1 vs 70.2 months; HR 0.86).[12][13] |
| Trial | Key Secondary Endpoint(s) | Result |
| ELM-PC 5 [1][10] | Radiographic Progression-Free Survival (rPFS), PSA Response Rate, Time to PSA Progression | rPFS: Significant improvement (Median 8.3 vs 5.7 months; HR 0.760).PSA50 Rate: 25% vs 10%.Time to PSA Progression: Median 5.5 vs 2.9 months.[10] |
| SWOG-S1216 [12][13] | Progression-Free Survival (PFS), PSA Response | PFS: Significant improvement (Median 47.6 vs 23.0 months; HR 0.58).PSA Response at 7 months: Significantly improved with this compound.[13][14] |
Meta-Analysis Findings
A literature-based meta-analysis of three randomized trials involving 2,716 patients concluded that while this compound improved progression-free survival, time to PSA progression, and PSA response compared to placebo, it did not significantly prolong overall survival.[15] A network meta-analysis comparing this compound with other novel androgen receptor-targeted agents like abiraterone and enzalutamide found that this compound was the least efficacious in terms of survival outcomes and was associated with a significant increase in adverse events.[16][17]
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the key Phase III clinical trials of this compound.
Patient Population
Eligible patients typically had histologically confirmed prostate cancer with evidence of metastatic disease.[8][12] Specific trials targeted different disease states, including chemotherapy-naïve or post-docetaxel mCRPC and mHSPC.[8][10][11] Patients generally had an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and were required to have castrate levels of testosterone.[12]
Study Design
The pivotal trials were Phase III, multicenter, randomized, and often double-blind, placebo-controlled studies.[8][10] For instance, the ELM-PC 4 trial was a double-blind, placebo-controlled study, while the SWOG-S1216 trial was an open-label, randomized trial.[8][13]
Treatment Regimens
-
This compound Arm: Patients typically received this compound at a dose of 300 mg or 400 mg twice daily.[1][8][12] In the mCRPC trials, this compound was administered with prednisone (5 mg twice daily).[1][8] In the mHSPC trial, it was given in conjunction with standard ADT.[12][13]
-
Control Arm: The control arm varied by trial and included placebo plus prednisone or an active comparator like bicalutamide plus ADT.[8][10][12]
Endpoints and Assessments
-
Primary Endpoints: The primary endpoint in the mCRPC trials was often overall survival, sometimes co-primary with radiographic progression-free survival.[8][9][10] For the mHSPC trial, the primary endpoint was overall survival.[12][13]
-
Secondary Endpoints: These commonly included progression-free survival, time to PSA progression, PSA response rate (typically defined as a ≥50% decrease from baseline), safety, and quality of life.[1][13]
-
Assessments: Tumor assessments were performed at baseline and at regular intervals using imaging (CT and/or bone scans). PSA levels were also monitored regularly. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Figure 2: Generalized workflow of a randomized clinical trial for this compound.
Adverse Events
Across the clinical trials, the most frequently reported adverse events (all grades) in patients receiving this compound included fatigue, nausea, vomiting, constipation, hypertension, dyspnea, and pneumonitis.[1] In the SWOG-S1216 trial, grade 3/4 adverse events were more common in the this compound arm (43%) compared to the bicalutamide arm (14%).[13][18]
Conclusion
The clinical development of this compound was ultimately halted due to its failure to demonstrate a significant improvement in the primary endpoint of overall survival in key Phase III trials, despite showing activity in improving progression-free survival and PSA response rates.[4][19] Meta-analyses have further contextualized these findings, suggesting this compound is less effective than other novel androgen axis inhibitors.[16][17] The data from the this compound clinical trial program, however, provides valuable insights for the continued development of therapies for prostate cancer.
Figure 3: Logical flow of the meta-analysis process for this compound clinical trial data.
References
- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. urotoday.com [urotoday.com]
- 8. This compound plus prednisone in patients with chemotherapy-naive metastatic castration-resistant prostate cancer (ELM-PC 4): a double-blind, multicentre, phase 3, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. Phase III, randomized, double-blind, multicenter trial comparing this compound (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. SWOG-1216 this compound vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 15. Is still there a place for this compound in management of prostate cancer? Data from a literature based meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and this compound in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and this compound in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound fails to improve overall survival in metastatic prostate cancer: Study [medicaldialogues.in]
- 19. medpagetoday.com [medpagetoday.com]
Orteronel's impact on progression-free survival vs overall survival
A deep dive into the clinical data reveals a significant disparity in Orteronel's impact on progression-free survival versus overall survival in prostate cancer, raising important questions about its clinical utility and the surrogacy of PFS as an endpoint.
For researchers, scientists, and drug development professionals, the nuanced story of this compound (TAK-700) offers a compelling case study in oncology drug evaluation. While demonstrating a consistent and statistically significant ability to delay disease progression, its failure to translate this benefit into a longer overall lifespan for patients in key clinical trials has led to the discontinuation of its development for prostate cancer. This guide provides an objective comparison of this compound's performance, supported by experimental data from pivotal studies.
Performance at a Glance: PFS vs. OS
Clinical trial data for this compound paints a clear picture: the drug effectively extends the time a patient lives without their disease worsening (Progression-Free Survival), but this does not ultimately lead to a longer life (Overall Survival). This discrepancy is most evident in the SWOG-S1216 trial for metastatic hormone-sensitive prostate cancer (mHSPC).
Table 1: this compound in Metastatic Hormone-Sensitive Prostate Cancer (SWOG-S1216)
| Endpoint | This compound + ADT | Bicalutamide + ADT (Control) | Hazard Ratio (95% CI) | P-value | Citation |
| Median Progression-Free Survival | 47.6 months | 23.0 months | 0.58 (0.51 - 0.67) | < .0001 | [1] |
| Median Overall Survival | 81.1 months | 70.2 months | 0.86 (0.72 - 1.02) | .040 (one-sided) | [1][2] |
| 5-Year Overall Survival Rate | 59.7% | 57.9% | N/A | N/A | [2] |
In the context of metastatic castration-resistant prostate cancer (mCRPC), a network meta-analysis of eight randomized controlled trials offered a comparative perspective against other novel androgen receptor-targeting agents.
Table 2: Network Meta-Analysis in Metastatic Castration-Resistant Prostate Cancer
| Treatment vs. Control | Hazard Ratio for Overall Survival (95% CrI) | Hazard Ratio for Progression-Free Survival (95% CrI) | Citation |
| This compound | 0.90 (not significant) | 0.73 (not significant) | [3] |
| Enzalutamide | 0.71 (significant) | 0.36 (significant) | [3] |
| Abiraterone | 0.78 (significant) | 0.59 (not significant) | [3] |
The "Why": Mechanism of Action and Experimental Context
This compound is a nonsteroidal inhibitor of CYP17A1, an enzyme crucial for androgen synthesis in the testes, adrenal glands, and prostate cancer cells.[4] It exhibits higher selectivity for the 17,20-lyase activity of CYP17A1 compared to its 17α-hydroxylase activity.[4] This targeted inhibition is designed to shut down the fuel supply for androgen receptor signaling, a key driver of prostate cancer growth.[5]
Figure 1: Simplified androgen synthesis pathway and the inhibitory action of this compound.
The lack of an overall survival benefit, despite a clear impact on progression, may be attributed to the availability of subsequent effective therapies. In the SWOG-S1216 trial, a high percentage of patients in the control arm received other life-prolonging treatments after their disease progressed.[1][6] This crossover effect can mask the survival benefit of the initial therapy.
Experimental Protocols: A Closer Look at the SWOG-S1216 Trial
The SWOG-S1216 trial was a phase III, randomized, open-label, multicenter study that provides the most robust data on this compound in mHSPC.[1][7]
Objective: To evaluate the clinical benefit of this compound when added to androgen deprivation therapy (ADT) in patients with newly diagnosed metastatic hormone-sensitive prostate cancer.[1]
Patient Population: The trial enrolled 1,279 men with mHSPC. Key inclusion criteria were histologically confirmed adenocarcinoma of the prostate with metastatic disease and a Zubrod performance status of 0-2.[1][7]
Treatment Arms:
-
Experimental Arm: this compound (300 mg orally twice daily) plus standard androgen deprivation therapy (ADT).[1]
-
Control Arm: Bicalutamide (50 mg orally once daily) plus ADT.[1]
Endpoints:
-
Primary Endpoint: Overall Survival (OS).[1]
-
Secondary Endpoints: Progression-Free Survival (PFS), prostate-specific antigen (PSA) level at 7 months, and adverse event profile.[1]
Statistical Analysis: The primary analysis for OS was a stratified log-rank test. A one-sided P-value of ≤ .022 was required for statistical significance.[1]
Figure 2: High-level workflow of the SWOG-S1216 clinical trial.
Concluding Remarks for the Scientific Community
The case of this compound underscores a critical challenge in oncology drug development: the interpretation of surrogate endpoints. While the significant improvement in PFS with this compound was a promising signal, the failure to demonstrate a corresponding OS benefit in the context of evolving treatment landscapes highlights the limitations of PFS as a standalone measure of clinical success. For researchers and drug developers, the this compound story serves as a crucial reminder of the importance of robust trial design that accounts for post-progression therapies and the ultimate goal of extending patient lives. Further investigation into biomarkers that can predict which patients might derive the most benefit from specific androgen synthesis inhibitors could also be a fruitful area of future research.
References
- 1. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and this compound in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound fails to improve overall survival in metastatic prostate cancer: Study [medicaldialogues.in]
- 7. ascopubs.org [ascopubs.org]
A Comparative Analysis of the Safety Profiles of Orteronel and Abiraterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two investigational CYP17A1 inhibitors, Orteronel (TAK-700) and abiraterone acetate, for the treatment of prostate cancer. The information is compiled from clinical trial data and published research to assist in understanding the nuances of their adverse event profiles.
Introduction
Both this compound and abiraterone acetate target androgen biosynthesis via the inhibition of CYP17A1, a critical enzyme in the production of androgens in the testes, adrenal glands, and prostate cancer cells.[1] However, their distinct mechanisms of inhibition lead to different safety and tolerability profiles. Abiraterone acetate is a potent inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[2] This broad inhibition can lead to a decrease in cortisol production and a subsequent increase in adrenocorticotropic hormone (ACTH), resulting in mineralocorticoid excess and associated side effects like hypertension, hypokalemia, and fluid retention.[3] Consequently, abiraterone is co-administered with prednisone to mitigate these effects.[1]
In contrast, this compound is a more selective nonsteroidal inhibitor of 17,20-lyase.[2] This selectivity is intended to reduce the impact on glucocorticoid synthesis, potentially lessening the need for concomitant steroid administration and avoiding the associated side effects.[2] Despite this, many clinical trials with this compound have included prednisone.[2]
Development of this compound was voluntarily terminated after Phase III clinical trials (ELM-PC4 and ELM-PC5) showed that while it could extend radiographic progression-free survival, it did not significantly improve overall survival in patients with metastatic castration-resistant prostate cancer (mCRPC).
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common adverse events (AEs) and Grade 3/4 AEs reported in key clinical trials for this compound and abiraterone.
Table 1: Incidence of Common Adverse Events (Any Grade)
| Adverse Event | This compound + ADT (SWOG-1216)[4] | Bicalutamide + ADT (SWOG-1216)[4] | This compound + Prednisone (ELM-PC 5)[5] | Placebo + Prednisone (ELM-PC 5)[5] | Abiraterone + Prednisone (COU-AA-301)[6] | Placebo + Prednisone (COU-AA-301)[6] | Abiraterone + Prednisone (COU-AA-302)[7] | Placebo + Prednisone (COU-AA-302)[7] |
| Fatigue | 64.1% | 46.3% | 29% | 23% | 9% | 10% | - | - |
| Hypertension | 42.6% | 13.8% | - | - | 11% | 8% | 5% | 3% |
| Hot flashes | 66.3% | 69% | - | - | - | - | - | - |
| Nausea | - | - | 42% | 26% | - | - | - | - |
| Vomiting | - | - | 36% | 17% | - | - | - | - |
| Fluid Retention/Edema | - | - | - | - | 33% | 24% | - | - |
| Hypokalemia | - | - | - | - | 18% | 9% | - | - |
| Increased Amylase | - | - | 14% | 2% | - | - | - | - |
Table 2: Incidence of Grade 3 or 4 Adverse Events
| Adverse Event | This compound + ADT (SWOG-1216)[4] | Bicalutamide + ADT (SWOG-1216)[4] | This compound + Prednisone (ELM-PC 4)[8] | Placebo + Prednisone (ELM-PC 4)[8] | Abiraterone + Prednisone (COU-AA-301)[6] | Placebo + Prednisone (COU-AA-301)[6] | Abiraterone + Prednisone (COU-AA-302)[7] | Placebo + Prednisone (COU-AA-302)[7] |
| Any Grade 3/4 AE | 43% | 14% | 46% | 38% | - | - | - | - |
| Hypertension | 20.1% | 4.5% | - | - | - | - | 5% | 3% |
| Fatigue | 5.4% | 1.7% | - | - | 9% | 10% | - | - |
| Cardiac Disorders | - | - | - | - | - | - | 8% | 4% |
| Increased ALT | - | - | - | - | - | - | 6% | <1% |
| Hypokalemia | - | - | - | - | 6% | 1% | - | - |
Experimental Protocols
The safety and tolerability of this compound and abiraterone in clinical trials were primarily assessed through the monitoring and reporting of adverse events (AEs). While specific, detailed protocols for each trial are extensive, the general methodology follows established guidelines for clinical research.
Adverse Event Monitoring and Reporting:
-
Data Collection: AEs were systematically collected at each study visit through patient interviews, physical examinations, and laboratory assessments.
-
Grading: The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), typically version 4.0 or 5.0.[9] This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).
-
Causality Assessment: Investigators assessed the relationship of each AE to the study drug (e.g., unrelated, possibly related, probably related, or definitely related).
-
Serious Adverse Events (SAEs): SAEs, defined as any AE that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability, were reported to regulatory authorities and ethics committees within a specified timeframe.
-
Patient-Reported Outcomes (PROs): Some trials incorporated PROs to capture the patient's perspective on symptomatic AEs, using tools like the PRO-CTCAE.[10] This approach can improve the accuracy of detecting and grading symptomatic side effects.[10]
Key Safety Assessments:
-
Cardiovascular Monitoring: Included regular blood pressure measurements, and in some cases, electrocardiograms (ECGs) and assessment of left ventricular ejection fraction (LVEF), particularly for patients with pre-existing cardiovascular conditions.[6]
-
Hepatotoxicity Monitoring: Liver function tests (ALT, AST, bilirubin) were monitored regularly to detect potential drug-induced liver injury.[11]
-
Electrolyte Monitoring: Serum potassium levels were closely monitored due to the risk of hypokalemia associated with CYP17A1 inhibition.
Signaling Pathways and Mechanisms of Action
The differential safety profiles of this compound and abiraterone can be attributed to their distinct effects on the steroid biosynthesis pathway.
Abiraterone's Mechanism of Action
Abiraterone inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. This dual inhibition blocks the production of androgens but also disrupts cortisol synthesis. The resulting decrease in cortisol leads to a compensatory increase in ACTH, which can cause an overproduction of mineralocorticoids, leading to side effects such as hypertension, hypokalemia, and fluid retention.
This compound's Mechanism of Action
This compound selectively inhibits the 17,20-lyase activity of CYP17A1, with less of an effect on 17α-hydroxylase. This more targeted approach is designed to primarily block androgen production while having a lesser impact on cortisol synthesis, thereby potentially avoiding the cascade of mineralocorticoid-related adverse events.
Discussion of Safety Profiles
Clinical trial data indicates that both this compound and abiraterone have manageable safety profiles, but with distinct patterns of adverse events.
This compound: The most frequently reported adverse events in the SWOG-1216 trial for patients receiving this compound plus ADT were hot flashes, fatigue, and hypertension.[4] Grade 3 or 4 adverse events were more common in the this compound group compared to the bicalutamide control group, with hypertension and fatigue being the most notable.[4] In the ELM-PC 5 trial, which compared this compound plus prednisone to placebo plus prednisone, gastrointestinal side effects such as nausea and vomiting were more prevalent in the this compound arm.[5] A network meta-analysis suggested that this compound was associated with a significantly increased risk of adverse events compared to placebo.[12]
Abiraterone: The safety profile of abiraterone is well-characterized by mineralocorticoid-related side effects, including hypertension, hypokalemia, and fluid retention.[6] The co-administration of prednisone is crucial for managing these toxicities. Other common side effects include fatigue and an increased risk of urinary tract infections.[6] A meta-analysis of randomized controlled trials indicated that abiraterone was associated with an increased risk of cardiovascular events.
Conclusion
This compound and abiraterone, while both targeting CYP17A1, exhibit different safety profiles due to their varying selectivity. Abiraterone's broader inhibition necessitates co-administration with prednisone to manage mineralocorticoid-related side effects. This compound's greater selectivity for 17,20-lyase was designed to mitigate these effects, although it demonstrated a different spectrum of adverse events, including a higher incidence of fatigue and hypertension in some studies. Ultimately, the development of this compound was halted due to a lack of overall survival benefit. This comparative guide highlights the importance of understanding the specific mechanisms of drug action to anticipate and manage their unique safety and tolerability profiles in the context of drug development.
References
- 1. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 2. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abiraterone in the management of castration-resistant prostate cancer prior to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SWOG-1216 this compound vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 5. Phase III, randomized, double-blind, multicenter trial comparing this compound (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ASCO Post [ascopost.com]
- 8. This compound plus prednisone in patients with chemotherapy-naive metastatic castration-resistant prostate cancer (ELM-PC 4): a double-blind, multicentre, phase 3, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of [177Lu]Lu-SibuDAB in patients with progressive metastatic castration-resistant prostate cancer | springermedizin.de [springermedizin.de]
- 10. Assessment of Adverse Events From the Patient Perspective in a Phase 3 Metastatic Castration-Resistant Prostate Cancer Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and this compound in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Orteronel: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Orteronel (also known as TAK-700), an investigational, nonsteroidal antineoplastic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as an androgen biosynthesis inhibitor and should be handled with care, following all institutional and regulatory guidelines for hazardous drug disposal.[1][2][3]
Core Disposal Principles
This compound is harmful if swallowed and has been identified as very toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative that this compound not be disposed of via standard laboratory drains or mixed with general waste.[5] All waste containing this compound, including pure compound, solutions, and contaminated materials, must be segregated and disposed of as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Double chemotherapy-rated gloves (e.g., nitrile) | Prevents skin contact and absorption.[6][7] |
| Gown | Disposable, solid-front protective gown | Protects against splashes and contamination of personal clothing.[7] |
| Eye Protection | Safety goggles or face shield | Prevents eye contact from splashes or aerosols.[4][7] |
| Respiratory Protection | NIOSH-approved respirator | Required for handling powders outside of a containment hood or in the event of a large spill to prevent inhalation.[5][8] |
Waste Segregation and Disposal Procedures
Proper segregation of this compound waste is crucial for compliant disposal. The following table outlines the different waste streams and their corresponding disposal containers and procedures.
| Waste Type | Description | Disposal Container | Disposal Procedure |
| Trace Contaminated Waste | Items with minimal residual contamination (e.g., empty vials, used gloves, gowns, absorbent pads).[9] | Yellow, labeled "Trace Chemotherapy Waste" container.[6][9] | Place items in the designated container. When full, the container should be sealed and disposed of via the institutional hazardous waste program, typically incineration.[9] |
| Trace Contaminated Sharps | Needles and syringes that are empty and contain no visible liquid residue.[6] | Yellow, puncture-resistant, labeled "Trace Chemotherapy Sharps" container.[6][9] | Do not recap needles. Dispose of the entire syringe and needle assembly directly into the sharps container.[10] |
| Bulk Contaminated Waste | Unused or expired this compound, partially full vials, syringes with residual drug, and materials from a large spill cleanup.[6][9] | Black, labeled "Bulk Chemotherapy Waste" or "Hazardous Chemical Waste" container.[6] | This waste is considered hazardous.[9] Collect in a designated, sealed container and manage through the institution's Environmental Health & Safety (EH&S) department for hazardous chemical waste disposal.[9] |
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a gown, double gloves, and eye protection. For larger spills or powders, a respirator is required.[7]
-
Contain the Spill:
-
Clean the Area: Starting from the outer edge and working inward, clean the area with a detergent solution, followed by clean water.[7]
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as bulk contaminated waste in the designated black container.[6][9]
-
Report the Spill: Follow all institutional procedures for reporting chemical spills to the appropriate safety personnel.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: this compound Waste Disposal Workflow Diagram.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|566939-85-3|MSDS [dcchemicals.com]
- 5. biocrick.com [biocrick.com]
- 6. web.uri.edu [web.uri.edu]
- 7. uwyo.edu [uwyo.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 10. pogo.ca [pogo.ca]
Safe Handling of Orteronel: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Orteronel (TAK-700). The following procedural guidance is designed to ensure a safe laboratory environment by outlining proper handling, personal protective equipment (PPE), and disposal protocols.
Hazard Identification and Summary
This compound is a potent, nonsteroidal, and selective inhibitor of the enzyme CYP17A1, which is critical for androgen biosynthesis.[1][2] Due to its potent biological activity and classification, it must be handled as a hazardous substance.
According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]
Occupational exposure to potent compounds like this compound can occur through skin contact, inhalation of aerosols or particles, and ingestion.[4] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure.[5]
Quantitative Data for this compound
The following table summarizes key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 307.35 g/mol | [3][6] |
| CAS Number | 566939-85-3 | [3] |
| Mechanism of Action | Selective CYP17A1 (17,20-lyase) Inhibitor | [1][6] |
| IC₅₀ (Human 17,20-lyase) | 38 nM | [6] |
| IC₅₀ (Rat 17,20-lyase) | 54 nM | [6] |
| Solubility | ~61 mg/mL in fresh DMSO | [6] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A universal precautions approach should be adopted for handling this compound.[5] The following PPE is required to create a barrier between the handler and the hazardous material.[7]
Required Personal Protective Equipment
| PPE Item | Specification | Reference(s) |
| Gloves | Double chemotherapy-tested gloves are required. The outer glove should be worn over the gown cuff and changed every 30-60 minutes or immediately upon contamination. | [8][9] |
| Gown | A disposable, solid-front gown demonstrated to be resistant to hazardous drugs. Must be changed every 2-3 hours or immediately if contaminated. | [4][8][9] |
| Eye/Face Protection | ANSI-rated safety goggles with side shields. A full face shield should be worn over goggles if there is a risk of splashes. | [3][4] |
| Respiratory Protection | For handling the solid/powder form or when aerosols may be generated, an N95 respirator or higher is mandatory. All such work must be performed in a ventilated cabinet. | [4][7] |
Step-by-Step Handling Procedures
-
Preparation and Area Designation:
-
Designate a specific area for handling this compound, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).[9]
-
Ensure an eye-wash station and safety shower are accessible.[3]
-
Post signs indicating that a hazardous drug is in use.
-
Assemble all necessary materials and a spill kit before beginning work.[9]
-
-
Working with Solid this compound (Weighing/Compounding):
-
All work with this compound powder must be conducted within a certified chemical fume hood or other ventilated containment device to prevent inhalation of particles.[3][9]
-
Wear full PPE, including double gloves, a protective gown, eye protection, and an N95 respirator.
-
Use a plastic-backed absorbent pad on the work surface to contain any minor spills.
-
After weighing, decontaminate the exterior of the primary container before removing it from the containment area.
-
-
Working with this compound in Solution:
-
Full PPE (double gloves, gown, eye protection) is required.
-
Conduct all transfers and dilutions within a fume hood or BSC to minimize aerosol exposure.
-
-
Post-Handling Decontamination:
-
Wipe down all work surfaces in the containment area with an appropriate deactivating agent or a sequence of detergents, followed by water.
-
Carefully doff PPE, removing the outer gloves first, followed by the gown and then the inner gloves, to avoid contaminating skin.
-
Dispose of all contaminated disposable items as trace chemotherapy waste.[10]
-
Wash hands thoroughly with soap and water after completing work and removing PPE.[11]
-
Storage Requirements
-
Store this compound in a tightly sealed, clearly labeled container.[3]
-
Keep in a cool, well-ventilated, and designated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3][11]
-
Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[3]
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of hazardous drug waste are critical to prevent environmental contamination and accidental exposure.[3][10] this compound waste must be segregated from all other laboratory waste streams.[10]
| Waste Type | Description | Disposal Container | Reference(s) |
| Trace Contaminated Waste | "RCRA empty" containers, used PPE (gloves, gowns), absorbent pads, and other disposable items with minimal residual contamination. | Yellow trace chemotherapy waste container, clearly labeled for incineration. | [10][12] |
| Bulk Hazardous Waste | Unused or expired this compound, partially filled vials or syringes, and materials used to clean up a major spill (visibly contaminated items). | Black RCRA hazardous waste container, clearly labeled with a hazardous waste label. Do not mix with other chemical wastes. | [10][12] |
| Contaminated Sharps | Needles and syringes used for preparing or administering this compound. | Yellow chemotherapy sharps container. Syringes containing more than trace amounts must be disposed of as bulk hazardous waste. | [9][10] |
Disposal Procedure:
-
Segregate waste at the point of generation.
-
Ensure all waste containers are properly labeled, kept closed, and stored in a secure secondary containment area.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department for disposal at an approved hazardous waste facility.[3]
Experimental Protocols and Visualizations
Mechanism of Action: Androgen Biosynthesis Inhibition
This compound is a selective inhibitor of CYP17A1, an enzyme essential for the production of androgens like testosterone.[1] It specifically targets the 17,20-lyase activity of the enzyme, which is a critical step in converting pregnenolone and progesterone into the androgen precursors DHEA and androstenedione.[1][2] By blocking this pathway, this compound effectively reduces the circulating levels of androgens that can fuel the growth of certain cancers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|566939-85-3|MSDS [dcchemicals.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. mtpinnacle.com [mtpinnacle.com]
- 6. selleckchem.com [selleckchem.com]
- 7. gerpac.eu [gerpac.eu]
- 8. pogo.ca [pogo.ca]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. web.uri.edu [web.uri.edu]
- 11. biocrick.com [biocrick.com]
- 12. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
